2-(1-Benzylpiperidin-2-YL)ethanamine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(1-benzylpiperidin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-10-9-14-8-4-5-11-16(14)12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPMGDIOCGIION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672398 | |
| Record name | 2-(1-Benzylpiperidin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-74-3 | |
| Record name | 2-(1-Benzylpiperidin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Technical Guide to the Neuroprotective Mechanisms of the 2-(1-Benzylpiperidin-4-yl)ethanamine Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of a Core Scaffold
The compound 2-(1-benzylpiperidin-4-yl)ethanamine serves as a foundational chemical scaffold for a class of molecules with significant neuroprotective properties. While the standalone molecule is noted for some antioxidant and anti-inflammatory effects, its true therapeutic relevance emerges when incorporated into more complex structures that target key regulators of neuronal survival and excitotoxicity.[1] This guide delves into the core neuroprotective mechanisms conferred by this scaffold, focusing on its role in the development of potent ligands for two primary targets: the Sigma-1 Receptor (S1R) and the N-methyl-D-aspartate (NMDA) receptor. Understanding the intricate interplay between these targets provides a robust framework for the rational design of novel therapeutics for neurodegenerative diseases.
Part 1: The Sigma-1 Receptor — A Master Regulator of Cellular Stress and Survival
The Sigma-1 Receptor (S1R) is a unique, ligand-operated molecular chaperone located at the endoplasmic reticulum (ER) and mitochondria-associated membrane (MAM).[2][3] Its activation is a critical pathway for neuroprotection. Molecules incorporating the 2-(1-benzylpiperidin-4-yl)ethanamine framework have been developed as potent S1R agonists, initiating a cascade of pro-survival signals.[4][5]
Core Mechanism of S1R-Mediated Neuroprotection
S1R activation confers neuroprotection through several interconnected mechanisms:[6][7]
-
ER Stress Modulation: S1R activation helps to mitigate ER stress, a key factor in neuronal apoptosis.[2][8] Agonists can reduce the expression of pro-apoptotic ER stress markers, promoting cell survival under stressful conditions.[8]
-
Calcium Homeostasis: S1R is a crucial regulator of calcium (Ca²⁺) signaling between the ER and mitochondria.[9][10] By stabilizing Ca²⁺ flux, S1R agonists prevent mitochondrial overload and the subsequent activation of cell death pathways.
-
Mitochondrial Function and Bioenergetics: Located at the MAM, S1R directly influences mitochondrial function, promoting efficient ATP synthesis and reducing the production of reactive oxygen species (ROS).[3][9][10]
-
Reduction of Oxidative Stress: S1R agonists have been shown to upregulate the expression of key antioxidant genes, such as Nrf2, catalase, and Hmox1, thereby bolstering the cell's defense against oxidative damage.[3]
-
Modulation of Neuroinflammation: S1R activation can dampen neuroinflammatory responses by reducing microglial activation and the production of pro-inflammatory cytokines.[7][11]
Signaling Pathway: S1R Activation
The binding of a ligand containing the 2-(1-benzylpiperidin-4-yl)ethanamine scaffold to S1R initiates a conformational change that allows it to interact with various client proteins, leading to downstream neuroprotective effects.
Caption: NMDA receptor-mediated excitotoxicity and its inhibition.
Experimental Protocol: In Vitro Neuroprotection Assay Against Glutamate Toxicity
This protocol assesses the ability of a test compound to protect neurons from glutamate-induced excitotoxicity. [12][13]
-
Cell Culture: Plate primary cortical neurons or HT22 hippocampal cells in 96-well plates and culture for 24-48 hours.
-
Pre-treatment: Replace the culture medium with a fresh medium containing various concentrations of the test compound (e.g., 1 nM to 10 µM). Incubate for 1 hour.
-
Induction of Toxicity: Add glutamate to a final concentration of 5 mM to all wells except the vehicle control.
-
Incubation: Incubate the plates for 12-24 hours at 37°C in a CO₂ incubator.
-
Assessment of Viability:
-
Add Resazurin solution (a cell viability reagent) to each well.
-
Incubate for 2-4 hours.
-
Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated (100% viability) and glutamate-only (0-10% viability) controls. Plot a dose-response curve to determine the EC50 of neuroprotection.
Data Presentation: Neuroprotective Efficacy
| Treatment Group | Glutamate (5 mM) | Cell Viability (%) |
| Vehicle Control | - | 100 ± 5.1 |
| Glutamate Only | + | 8.5 ± 2.3 |
| Test Compound (10 nM) | + | 35.2 ± 4.5 |
| Test Compound (100 nM) | + | 68.7 ± 6.1 |
| Test Compound (1 µM) | + | 89.4 ± 5.8 |
Data is illustrative, showing a dose-dependent neuroprotective effect.
Part 3: Synergistic Potential and Future Directions
The dual-target potential of compounds derived from the 2-(1-benzylpiperidin-4-yl)ethanamine scaffold represents a highly promising therapeutic strategy. A single molecule capable of both enhancing endogenous pro-survival pathways via S1R agonism and simultaneously preventing excitotoxic insults via GluN2B antagonism could offer a multi-pronged approach to treating complex neurodegenerative disorders. Future research should focus on optimizing the pharmacophore to achieve a balanced affinity for both targets, thereby maximizing therapeutic benefit while minimizing off-target effects. The continued exploration of this chemical space is crucial for developing next-generation neuroprotective agents.
References
-
Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Psychopharmacology, 203(1), 1–19. [Link]
-
Ono, Y., & Nabekura, J. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 714. [Link]
-
Giallongo, C., Lo Dico, G., & Salaroglio, I. C. (2021). Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice. International Journal of Molecular Sciences, 22(19), 10398. [Link]
-
Mach, R. H., & Luedtke, R. R. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(24), 4153–4163. [Link]
-
Maurice, T., & Lockhart, B. P. (1997). Neuroprotective and anti-amnesic potentials of sigma (σ) receptor ligands. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 21(1), 69–102. [Link]
-
Nguyen, L., Lucke-Wold, B. P., Mookerjee, S. A., & Matsumoto, R. R. (2015). Role of sigma-1 receptors in neurodegenerative diseases. Journal of Pharmacological Sciences, 127(1), 17–29. [Link]
-
Su, T. P., & Hayashi, T. (2017). Sigma-1 Receptors Fine-Tune the Neuronal Networks. Advances in Experimental Medicine and Biology, 964, 137–146. [Link]
-
Weng, T. Y., & Su, T. P. (2017). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. Journal of Biomedical Science, 24(1), 76. [Link]
-
Penke, B., Fulop, L., & Szucs, M. (2018). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. International Journal of Molecular Sciences, 19(11), 3371. [Link]
-
Al-Saabi, A., & Al-Ghafri, M. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 11099. [Link]
-
Wang, L., & Liu, Y. (2020). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 21(21), 8083. [Link]
-
S. Clemente, A., Nicoll, R. A., & W. Roche, K. (2013). Diversity in NMDA receptor composition: Many regulators, many consequences. The Neuroscientist, 19(1), 62–75. [Link]
-
Su, T. P., & Hayashi, T. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews, 61(4), 443–475. [Link]
-
Williams, K. (2001). Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. Current Drug Targets, 2(3), 285–298. [Link]
-
Al-Saabi, A., & Al-Ghafri, M. (2023). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience, 14(13), 2321–2334. [Link]
-
Perin-Dureau, F., Rachline, J., Neyton, J., & Paoletti, P. (2002). Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors. The Journal of Neuroscience, 22(14), 5955–5965. [Link]
-
Perin-Dureau, F., Rachline, J., Neyton, J., & Paoletti, P. (2002). Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors. The Journal of Neuroscience, 22(14), 5955–5965. [Link]
-
Gotti, B., Duverger, D., Bertin, J., Carter, C., Dupont, R., Frost, J., ... & Scatton, B. (1994). The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies. British Journal of Pharmacology, 113(4), 1137–1145. [Link]
-
Shishkova, E. V., & Adamova, I. Y. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]
-
Singh, S., Kumar, R., & Singh, P. (2023). GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics. Molecular Diversity, 27(3), 1035–1053. [Link]
-
Mach, R. H., & Luedtke, R. R. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(24), 4153–4163. [Link]
-
Christie, J. M., & Jahr, C. E. (2008). Dendritic NMDA receptors activate axonal calcium channels. Neuron, 60(2), 298–307. [Link]
-
Fortuna, S., Zampieri, D., & Calabretti, A. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(18), 4165. [Link]
-
JoVE. (2018). NMDA-receptor Study Protocol. Journal of Visualized Experiments. [Link]
-
Khan, A., & Ali, S. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. Future Journal of Pharmaceutical Sciences, 10(1), 33. [Link]
-
Rammes, G., Haseneder, R., & Zieglgänsberger, W. (2011). GluN2B subunit-containing NMDA receptor antagonists prevent Aβ-mediated synaptic plasticity disruption in vivo. Proceedings of the National Academy of Sciences, 108(29), 12002–12007. [Link]
-
Shishkova, E. V., & Adamova, I. Y. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]
-
Asiedu, S. O., & Amis, O. (2022). 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads. Molecules, 27(19), 6524. [Link]
-
Shishkova, E. V., & Adamova, I. Y. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]
-
Wójcikowski, J., & Daniel, W. A. (2021). The Selective NMDA Receptor GluN2B Subunit Antagonist CP-101606 with Antidepressant Properties Modulates Cytochrome P450 Expression in the Liver. International Journal of Molecular Sciences, 22(20), 10948. [Link]
-
protocols.io. (2025). CALCIUM IMAGING PROTOCOL. [Link]
-
Chen, Y. C., & Lin, C. H. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine, 48(6), 225. [Link]
-
PubChem. (n.d.). 2-(1-Benzylpiperidin-4-yl)ethan-1-amine. Retrieved from [Link]
-
Kumar, D., & Kumar, A. (2024). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Molecules, 29(15), 3465. [Link]
-
InterPro. (n.d.). ERG2 and Sigma1 receptor like protein (PF04622). Retrieved from [Link]
-
Singh, S., Kumar, R., & Singh, P. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5347. [Link]
-
Stroebel, D., & Paoletti, P. (2016). A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. Molecular Pharmacology, 89(4), 437–447. [Link]
-
Muñoz-Torrero, D. (Ed.). (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. In Methods in Neurodegenerative Disease Drug Discovery. Humana Press. [Link]
-
JoVE. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 3. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms | MDPI [mdpi.com]
- 4. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Sigma-1 Receptors Fine-Tune the Neuronal Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
structural analysis of 2-(1-benzylpiperidin-4-yl)ethanamine
An In-Depth Technical Guide to the Structural Analysis of 2-(1-benzylpiperidin-4-yl)ethanamine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and verification of 2-(1-benzylpiperidin-4-yl)ethanamine (C₁₄H₂₂N₂). The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active agents.[1][2][3] Therefore, unambiguous confirmation of its derivatives, such as the title compound, is a critical step in chemical synthesis and drug development. This document details the synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We delve into the causality behind experimental choices and provide validated protocols intended for researchers, chemists, and quality control professionals. The insights provided herein are grounded in established principles of chemical analysis and supported by authoritative references.
Introduction and Molecular Overview
2-(1-benzylpiperidin-4-yl)ethanamine is a disubstituted piperidine derivative featuring three key structural motifs: a saturated piperidine heterocycle, an N-benzyl group, and a 4-position ethylamine side chain. Its potential applications range from being a crucial synthetic intermediate for more complex molecules, such as potential Alzheimer's disease modifying agents, to acting as a pharmacophore with neuroprotective, antioxidant, or antifungal properties.[4][5][6] Given the conformational flexibility of the piperidine ring and the presence of multiple nitrogen atoms, a multi-faceted analytical approach is not just recommended but essential for definitive structural confirmation.[7]
This guide will systematically explore the analytical workflow required to confirm the identity, purity, and three-dimensional structure of this molecule.
Caption: Core structural components of the target molecule.
Foundational Physicochemical & Purity Analysis
Prior to advanced structural analysis, establishing the fundamental properties and purity of the analyte is paramount. Impurities can significantly complicate spectral interpretation.
Physicochemical Properties
The theoretical properties of the molecule provide a baseline for experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂ | [8][9][10] |
| Molecular Weight | 218.34 g/mol | [8][9][10] |
| IUPAC Name | 2-(1-benzylpiperidin-4-yl)ethanamine | [9] |
| Appearance | Liquid or Solid | [8] |
| CAS Number | 86945-25-7 | [9][10] |
Purity Assessment via Chromatography
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (or an Evaporative Light Scattering Detector, ELSD, given the limited chromophore) is the method of choice for assessing purity.
Protocol 2.2.1: Reverse-Phase HPLC Purity Assay
-
System Preparation: Equilibrate a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions.
-
Mobile Phase: Use a gradient system.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Solvent B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Causality: The acidic modifier ensures the amine functionalities are protonated, leading to sharper peaks and reproducible retention times.
-
-
Gradient: A typical gradient would be 5% B to 95% B over 20 minutes.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Solvents A and B.
-
Injection & Detection: Inject 5-10 µL and monitor at ~254 nm (for the benzyl group) or use an ELSD/CAD for universal detection.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity level of ≥98% is desirable for definitive structural studies.[10]
Spectroscopic Elucidation
Spectroscopy provides the primary evidence for the covalent structure and bonding arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Data should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.
Protocol 3.1.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a spectrometer of at least 400 MHz.
-
Data Processing: Process the raw data (FID) using appropriate software with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
¹H NMR Spectral Interpretation The proton NMR spectrum allows for the identification of distinct proton environments. Based on known data for similar structures like 1-benzylpiperidin-4-amine, the following assignments can be predicted.[11]
| Predicted Shift (ppm) | Protons | Multiplicity | Integration | Assignment Rationale |
| ~ 7.20 - 7.35 | 5H | Multiplet | 5 | Aromatic protons of the benzyl group. |
| ~ 3.50 | 2H | Singlet | 2 | Benzylic methylene protons (-N-CH₂ -Ph). Singlet due to no adjacent protons. |
| ~ 2.80 - 2.90 | 2H | Multiplet (d-like) | 2 | Axial protons at C2/C6 of the piperidine ring. |
| ~ 2.70 | 2H | Triplet | 2 | Methylene protons adjacent to the primary amine (-CH₂ -NH₂). |
| ~ 1.95 - 2.10 | 2H | Multiplet (t-like) | 2 | Equatorial protons at C2/C6 of the piperidine ring. |
| ~ 1.65 - 1.75 | 2H | Multiplet (d-like) | 2 | Axial protons at C3/C5 of the piperidine ring. |
| ~ 1.25 - 1.40 | 5H | Broad Multiplet | 5 | Equatorial protons at C3/C5, C4 proton, ethyl bridge -CH₂-, and NH₂ protons. |
¹³C NMR Spectral Interpretation The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Predicted Shift (ppm) | Carbon(s) | Assignment Rationale |
| ~ 138 | 1C | Quaternary aromatic carbon of the benzyl group. |
| ~ 129 | 2C | ortho-Carbons of the benzyl group. |
| ~ 128 | 2C | meta-Carbons of the benzyl group. |
| ~ 127 | 1C | para-Carbon of the benzyl group. |
| ~ 63 | 1C | Benzylic methylene carbon (-N-C H₂-Ph). |
| ~ 53 | 2C | C2 and C6 of the piperidine ring. |
| ~ 40 | 1C | Ethylamine methylene carbon (-C H₂-NH₂). |
| ~ 38 | 1C | Ethyl bridge methylene carbon (-C4-C H₂-CH₂-). |
| ~ 35 | 1C | C4 of the piperidine ring. |
| ~ 31 | 2C | C3 and C5 of the piperidine ring. |
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial fragmentation data that acts as a structural fingerprint.
Protocol 3.2.1: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid.
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Causality: The presence of two basic nitrogen atoms makes the molecule readily protonated in the ESI source, favoring detection as [M+H]⁺.
-
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical value. Propose fragmentation pathways for major daughter ions observed in MS/MS experiments.
Expected MS Data
-
Molecular Ion: [M+H]⁺ = 219.1856 (Theoretical: 219.1859 for C₁₄H₂₃N₂⁺).
-
Key Fragments: The most likely fragmentation is the loss of the benzyl group or cleavage at the ethylamine side chain.
-
m/z 91.05: Tropylium ion ([C₇H₇]⁺), a hallmark of a benzyl group.
-
m/z 128.11: Fragment corresponding to the piperidine-ethylamine portion after loss of the benzyl group.
-
Definitive 3D Structure by X-ray Crystallography
Protocol 4.1.1: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Crucial Step): Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A range of solvents (e.g., ethanol, ethyl acetate, hexane mixtures) should be screened.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.
-
Analysis: The final refined structure provides precise bond lengths, bond angles, torsional angles, and details of intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. This would definitively confirm the chair conformation of the piperidine ring and the equatorial orientation of the bulky substituents.
Integrated Analytical Workflow
No single technique is sufficient. The power of structural analysis lies in the integration of orthogonal methods. The workflow below illustrates the logical progression from basic verification to definitive elucidation.
Caption: Integrated workflow for structural elucidation.
Conclusion
The is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Purity assessment by HPLC is a mandatory prerequisite. High-field NMR spectroscopy establishes the definitive covalent framework, while high-resolution mass spectrometry confirms the elemental composition and provides corroborating fragmentation data. For an unequivocal determination of its three-dimensional architecture, single-crystal X-ray crystallography remains the gold standard. By following the integrated workflow and protocols detailed in this guide, researchers can confidently and accurately characterize this and other related piperidine derivatives, ensuring the integrity of their downstream research and development efforts.
References
-
2-(1-Benzylpiperidin-4-yl)ethan-1-amine | C14H22N2 | CID 1867002 . PubChem. Available from: [Link].
-
Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines . The Royal Society of Chemistry. Available from: [Link].
-
N-[2-(1-Benzylpiperidin-4-yl)ethyl]-7-methoxy-2-oxo-2H-chromene-3-carboxamide . SpectraBase. Available from: [Link].
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties . PubMed Central. Available from: [Link].
-
Structure–activity relationship of piperidine derivatives with... . ResearchGate. Available from: [Link].
-
Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Age . Asian Journal of Chemistry. Available from: [Link].
-
Conformation of piperidine and of derivatives with additional ring hetero atoms . Accounts of Chemical Research - ACS Publications. Available from: [Link].
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis . MDPI. Available from: [Link].
- Preparation method of N-benzyl-4-piperidone. Google Patents.
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . IJNRD. Available from: [Link].
-
Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives . Elsevier. Available from: [Link].
-
Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide . NIH. Available from: [Link].
-
X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids . MDPI. Available from: [Link].
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives . MDPI. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 4. asianpubs.org [asianpubs.org]
- 5. biosynth.com [biosynth.com]
- 6. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-(1-Benzylpiperidin-4-yl)ethanamine | CymitQuimica [cymitquimica.com]
- 9. 2-(1-Benzylpiperidin-4-yl)ethan-1-amine | C14H22N2 | CID 1867002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(1-benzylpiperidin-4-yl)ethanamine in Neuropharmacology
For: Researchers, scientists, and drug development professionals in neuropharmacology.
Introduction: A Versatile Scaffold for CNS Drug Discovery
2-(1-benzylpiperidin-4-yl)ethanamine is a key chemical scaffold that has garnered significant attention in the field of neuropharmacology. Its derivatives have emerged as potent and selective ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] The σ1 receptor is implicated in a multitude of cellular processes crucial for neuronal homeostasis, including the modulation of calcium signaling, mitigation of oxidative stress, and regulation of neuroinflammation.[2] Consequently, ligands targeting this receptor, such as derivatives of 2-(1-benzylpiperidin-4-yl)ethanamine, are being actively investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including neuropathic pain, Alzheimer's disease, and other neurodegenerative conditions.[1][3]
Furthermore, the structural motif of 2-(1-benzylpiperidin-4-yl)ethanamine has been incorporated into multi-target ligands, notably those exhibiting dual inhibition of the σ1 receptor and acetylcholinesterase (AChE). This dual-action approach is particularly promising for diseases with complex pathologies like Alzheimer's, where both cholinergic deficits and neuronal stress are key features.
This comprehensive guide provides detailed application notes and experimental protocols for researchers investigating the neuropharmacological properties of 2-(1-benzylpiperidin-4-yl)ethanamine and its analogues. The protocols are designed to be self-validating and are grounded in established methodologies, with explanations of the underlying principles to aid in experimental design and data interpretation.
Chemical Profile of the Parent Compound
| Property | Value |
| IUPAC Name | 2-(1-benzylpiperidin-4-yl)ethanamine |
| Synonyms | 4-(2-Aminoethyl)-1-benzylpiperidine; 2-(1-Benzyl-4-piperidyl)ethylamine[4] |
| Molecular Formula | C₁₄H₂₂N₂ |
| Molecular Weight | 218.34 g/mol |
| Appearance | Solid |
A general synthetic route for 2-(1-benzylpiperidin-4-yl)ethanamine has been described, providing a foundation for the synthesis of novel derivatives for structure-activity relationship (SAR) studies.[5]
Core Application: Sigma-1 (σ1) Receptor Modulation
The primary neuropharmacological application of 2-(1-benzylpiperidin-4-yl)ethanamine derivatives lies in their ability to bind with high affinity and selectivity to the σ1 receptor. Understanding this interaction is fundamental to elucidating their mechanism of action.
Mechanism of Action at the σ1 Receptor
The σ1 receptor is a ligand-operated chaperone protein that translocates from the mitochondria-associated endoplasmic reticulum membrane (MAM) to other cellular compartments upon stimulation. Its activation by agonists, including derivatives of 2-(1-benzylpiperidin-4-yl)ethanamine, can trigger a cascade of neuroprotective events:
-
Modulation of Calcium Homeostasis: The σ1 receptor interacts with and stabilizes the inositol 1,4,5-trisphosphate (IP3) receptor at the ER, preventing excessive calcium release and subsequent excitotoxicity.[2]
-
Attenuation of Oxidative Stress: Activation of the σ1 receptor can enhance the nuclear translocation of Nrf2, a key transcription factor for antioxidant genes, thereby bolstering the cell's defense against reactive oxygen species (ROS).[6]
-
Anti-inflammatory Effects: σ1 receptor agonists have been shown to suppress the production of pro-inflammatory cytokines.[6]
-
Neuronal Plasticity and Survival: The σ1 receptor can modulate the activity of various ion channels and neurotransmitter receptors, including NMDA receptors, influencing synaptic plasticity and promoting neuronal survival.
The following diagram illustrates the central role of the σ1 receptor in cellular homeostasis and its modulation by ligands.
Caption: Morris Water Maze Experimental Workflow.
Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies the ability of a test compound to inhibit the activity of AChE. [7] Materials:
-
Test compound
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, AChE, ATCI, and DTNB in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound at various concentrations (or buffer for control)
-
DTNB solution
-
AChE solution
-
-
Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode. [7] Data Analysis:
-
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
Conclusion and Future Directions
The 2-(1-benzylpiperidin-4-yl)ethanamine scaffold represents a highly valuable starting point for the development of novel neuropharmacological agents. The protocols outlined in this guide provide a robust framework for characterizing the activity of these compounds at the molecular, cellular, and behavioral levels. Future research in this area will likely focus on optimizing the selectivity and pharmacokinetic properties of these derivatives, as well as exploring their potential in a wider range of neurological disorders. The multi-target approach, combining σ1 receptor modulation with other relevant targets, holds particular promise for addressing the complex nature of neurodegenerative diseases.
References
-
Sarkandi, S. H., et al. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry, 24(6), 2503-2505. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
- Fisher, A. (2012). Cholinergic treatments for Alzheimer's disease: what's next? Expert review of neurotherapeutics, 12(5), 527–540.
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]
-
Martin, P., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 239. [Link]
- D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain research. Brain research reviews, 36(1), 60–90.
-
Wang, Y., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 22(16), 8893. [Link]
-
Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]
- De Logu, F., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Methods in molecular biology (Clifton, N.J.), 1647, 113–128.
- Abate, C., et al. (2013). Development of sigma-1 (σ1) and sigma-2 (σ2) receptor fluorescent probes and their use in binding assays. Journal of medicinal chemistry, 56(21), 8634–8644.
- Fillingim, R. B., et al. (2018). During Capsaicin-induced Central Sensitization Brush Allodynia is Associated with Baseline Warmth Sensitivity, Whereas Mechanical Hyperalgesia is Associated with Painful Mechanical Sensibility, Anxiety and Somatization. The journal of pain : official journal of the American Pain Society, 19(6), 663–673.
-
UC Davis Mouse Biology Program. (2019). Morris Water Maze. protocols.io. [Link]
- Ajoolabady, A., et al. (2021). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Cellular and molecular neurobiology, 41(8), 1699–1716.
-
Gümüş, M., et al. (2019). AChE activity assay by Ellman method. ResearchGate. [Link]
-
Sun, Y., et al. (2025). Understanding the Morris Water Maze in Neuroscience. Elabscience. [Link]
- Carbone, L. (2011). Guidelines for the Assessment and Management of Pain in Rodents and Rabbits.
- Wang, Z. (2023). Preparation method of N-benzyl-4-piperidone.
-
Itzhak, Y., & Stein, I. (1990). -pentazocine binding to rat brain sigma 1 receptors. Journal of neurochemistry, 55(1), 346–349.
- Al-Ghamdi, M. S., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS chemical neuroscience.
-
Tsai, S. Y., et al. (2014). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Touro Scholar. [Link]
-
Musilek, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2615–2625. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. Retrieved from [Link]
- Campbell, J. N., et al. (2021). During Capsaicin-induced Central Sensitization Brush Allodynia is Associated with Baseline Warmth Sensitivity, Whereas Mechanical Hyperalgesia is Associated with Painful Mechanical Sensibility, Anxiety and Somatization.
-
St. Clair, R., et al. (2018). Assessment of pain response in capsaicin-induced dynamic mechanical allodynia using a novel and fully automated brushing device. PloS one, 13(11), e0207399. [Link]
- Szabó, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences, 22(15), 8112.
Sources
Application Notes and Protocols: Cell-Based Assays for Neuroprotective Effects of Benzylpiperidine Compounds
Introduction: The Imperative for Neuroprotective Compound Discovery
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. A key pathological feature of these disorders is the progressive loss of neuronal structure and function.[1] Consequently, the identification and development of novel neuroprotective agents that can slow or halt this degenerative process is a paramount goal in modern drug discovery.[2]
Benzylpiperidine scaffolds have emerged as a promising class of compounds with potential therapeutic applications in a range of central nervous system (CNS) disorders.[3][4] Certain derivatives have demonstrated multifaceted activities, including anti-amnesic effects and the ability to mitigate oxidative stress, suggesting a potential for neuroprotection.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust cell-based assays to evaluate the neuroprotective effects of benzylpiperidine compounds. These protocols are designed to be self-validating and provide a clear rationale for each experimental step, ensuring scientific integrity and reproducibility.
Foundational Concepts: Modeling Neurodegeneration in a Dish
To assess the neuroprotective potential of benzylpiperidine compounds, it is essential to first establish a reliable in vitro model of neuronal injury. This typically involves exposing cultured neuronal cells to a neurotoxic stimulus that recapitulates key aspects of neurodegenerative pathology.[6] The choice of cell model and neurotoxic insult is critical and should be guided by the specific research question.
Common Neuronal Cell Models:
-
Primary Neuronal Cultures: Derived directly from rodent brain tissue (e.g., cortical, hippocampal neurons), these cells provide a physiologically relevant model but can be challenging to maintain.[7][8]
-
Immortalized Neuronal Cell Lines: Examples include SH-SY5Y (human neuroblastoma) and PC-12 (rat pheochromocytoma) cells. These lines are easier to culture and provide a more homogenous population for high-throughput screening.[7][8]
-
Induced Pluripotent Stem Cell (iPSC)-derived Neurons: These cells, generated from patient somatic cells, offer a powerful tool for modeling specific disease pathologies in a human genetic context.[9]
Inducing Neuronal Injury:
A variety of stressors can be employed to induce neuronal cell death and mimic neurodegenerative conditions:
-
Oxidative Stress: Agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP) induce the formation of reactive oxygen species (ROS), a common pathological feature in many neurodegenerative diseases.[5][10]
-
Excitotoxicity: Excessive stimulation of glutamate receptors, often induced by glutamate or N-methyl-D-aspartate (NMDA), leads to an influx of calcium and subsequent cell death.[11][12]
-
Mitochondrial Dysfunction: Inhibitors of the mitochondrial electron transport chain, such as rotenone or MPP+, disrupt cellular energy production and are used to model Parkinson's disease-like pathology.[9]
-
Protein Aggregation: Exposure to pre-aggregated peptides like amyloid-beta (Aβ) can model aspects of Alzheimer's disease.[5]
Experimental Workflow for Assessing Neuroprotection
A systematic approach is crucial for reliably evaluating the neuroprotective effects of benzylpiperidine compounds. The following workflow outlines the key stages of this process.
Caption: The inhibitory effect of benzylpiperidine compounds on the caspase-3-mediated apoptotic pathway.
Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay
Excessive production of ROS is a major contributor to neuronal damage in neurodegenerative diseases. [13][14][15]The DCFH-DA assay is a common method to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [5] Protocol: DCFH-DA Assay for ROS Production
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
DCFH-DA Staining: Remove the treatment media and wash the cells with warm PBS. Add DCFH-DA solution (e.g., 10 µM in serum-free media) to each well and incubate for 30-60 minutes at 37°C.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and add the neurotoxic agent (e.g., H₂O₂) in the presence or absence of the benzylpiperidine compounds.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. Kinetic readings can be taken over time.
Data Interpretation:
A significant decrease in DCF fluorescence in the benzylpiperidine-treated groups compared to the neurotoxin-only group indicates a reduction in intracellular ROS levels, suggesting an antioxidant or ROS-scavenging mechanism of neuroprotection.
Mitochondrial Health Assessment: Mitochondrial Membrane Potential (ΔΨm) Assay
The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP production. [16]A collapse in ΔΨm is an early event in apoptosis. [16]Fluorescent dyes like JC-1 or TMRE can be used to measure ΔΨm. JC-1 is a ratiometric dye that exists as green fluorescent monomers at low ΔΨm and forms red fluorescent aggregates at high ΔΨm. [12] Protocol: JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.
-
JC-1 Staining: Remove the treatment media and wash the cells with warm PBS. Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of both the red aggregates (Ex/Em ~535/590 nm) and the green monomers (Ex/Em ~485/530 nm) using a fluorescence plate reader.
Data Interpretation:
-
Healthy cells: High red/green fluorescence ratio.
-
Apoptotic or unhealthy cells: Low red/green fluorescence ratio.
An increase in the red/green fluorescence ratio in the benzylpiperidine-treated groups compared to the neurotoxin-only group indicates the preservation of mitochondrial membrane potential and a protective effect on mitochondrial function.
Conclusion and Future Directions
The cell-based assays outlined in this application note provide a robust framework for the initial screening and mechanistic characterization of the neuroprotective effects of benzylpiperidine compounds. By employing a multi-assay approach, researchers can gain a comprehensive understanding of a compound's potential to mitigate neuronal injury. Positive hits from these in vitro studies can then be prioritized for further validation in more complex models, such as 3D cell cultures or in vivo animal models of neurodegeneration. [17][18]The ultimate goal is to identify lead compounds that can be developed into novel therapeutics for the treatment of devastating neurodegenerative diseases.
References
- Almeida, S., et al. (2006). A new cell-based assay for neuroprotection. Journal of Neuroscience Methods, 153(2), 237-245.
- Chang, D. T., et al. (2006). Mitochondrial length and movement is regulated by PGC-1α. Proceedings of the National Academy of Sciences, 103(1), 398-403.
- Fricker, M., et al. (2018). Neuronal cell death. Physiological Reviews, 98(2), 813-882.
- Gupta, A., et al. (2017). Novel Insights into Therapeutic Potential of Multitargeted Benzylpiperidine Derivatives in the Management of Alzheimer's Disease Associated Pathogenesis (P3.083). Neurology, 88(16 Supplement).
- Hogberg, H. T., & Smirnova, L. (2022). Editorial: Methods and protocols in neurotoxicology. Frontiers in Toxicology, 4, 988631.
- Kaja, S., et al. (2011). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Protocols in Pharmacology, 55(1), 1.25.1-1.25.17.
- Krewski, D., et al. (2020). Toxicity testing in the 21st century: progress in the past decade and future perspectives. Archives of Toxicology, 94(1), 1-58.
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. Retrieved from [Link]
-
Nikolajev, S. V. (2022). Re: MTT assay to evaluate neuroprotection against glutamate, which factors can be involved in abnormal high absorbance? [ResearchGate post]. Retrieved from [Link]
-
Sartorius. (n.d.). Mitochondrial Membrane Potential Assay. Sartorius. Retrieved from [Link]
- Thermo Fisher Scientific. (2019).
- van Thriel, C., et al. (2012). From data to human health: a synopsis of the 7th International Neurotoxicology Association meeting.
-
Visikol. (2023). Neurotoxicity Assay. Visikol. Retrieved from [Link]
- Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 82, 117178.
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Neurotoxicity Assay [visikol.com]
- 7. Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery [mdpi.com]
- 8. criver.com [criver.com]
- 9. MPP⁺ Neuronal Cell Death Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 10. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotection by Mitochondrial NAD Against Glutamate-Induced Excitotoxicity [mdpi.com]
- 13. Regulation of neuronal development and function by ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Reactive oxygen species and the neuronal fate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 17. Editorial: Methods and protocols in neurotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. physicsworld.com [physicsworld.com]
Application Notes & Protocols: Evaluating 2-(1-benzylpiperidin-4-yl)ethanamine Derivatives in Preclinical Animal Models
Prepared by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of the Benzylpiperidine Scaffold
The 2-(1-benzylpiperidin-4-yl)ethanamine scaffold is a versatile chemical structure that has emerged as a promising backbone for the development of novel therapeutics targeting complex neurological disorders. Derivatives of this core molecule have demonstrated potent and often multi-target activity, making them particularly relevant for diseases with multifaceted pathologies like Alzheimer's disease (AD) and neuropathic pain.
Initial research indicates that these compounds primarily exert their effects through two key mechanisms:
-
Cholinesterase Inhibition: A significant number of derivatives function as potent acetylcholinesterase (AChE) inhibitors.[1][2] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can enhance cholinergic neurotransmission, a key strategy for mitigating cognitive decline in AD.[1]
-
Sigma Receptor Modulation: Many analogues exhibit high affinity for sigma receptors (σRs), particularly the sigma-1 receptor (σ1R) subtype.[3] The σ1R is an intracellular chaperone protein implicated in regulating calcium signaling, ion channel function, and neuronal survival, making it a critical target for conditions like neuropathic pain and neurodegeneration.[4]
Furthermore, the parent compound has been associated with inherent neuroprotective, antioxidant, and anti-inflammatory properties, suggesting a broader therapeutic potential for a range of neurological conditions.[5] Given this dual-target profile, a robust preclinical evaluation strategy requires a careful selection of animal models that can independently validate the compound's efficacy against cognitive deficits and nociceptive hypersensitivity.
This guide provides a framework and detailed protocols for testing 2-(1-benzylpiperidin-4-yl)ethanamine derivatives in validated animal models of Alzheimer's disease and neuropathic pain.
Section 1: A Dual-Pronged Preclinical Evaluation Strategy
The multi-target nature of these derivatives necessitates a parallel testing approach. It is crucial to dissect the compound's effect on cognitive function from its analgesic properties. This ensures that an observed improvement in a pain model is not a confounding result of sedation or cognitive impairment, and vice-versa.
The proposed strategy involves two primary arms:
-
Arm 1: Neurodegeneration & Cognition: To evaluate AChE inhibitory and σ1R-mediated neuroprotective effects, compounds are tested in a relevant model of Alzheimer's disease. The primary endpoint is the amelioration of spatial learning and memory deficits.
-
Arm 2: Neuropathic Pain & Analgesia: To evaluate σ1R modulatory effects on pain signaling, compounds are tested in a model of peripheral nerve injury. Primary endpoints are reductions in mechanical allodynia and thermal hyperalgesia.
Section 2: Protocols for Alzheimer's Disease Models (Cognitive Enhancement)
Rationale for Model Selection
To assess pro-cognitive effects, an animal model that recapitulates key aspects of Alzheimer's pathology is required. While no single model perfectly mirrors the human condition, genetically engineered mouse models are invaluable tools.[6]
| Model | Key Characteristics | Rationale for Use |
| APPSWE (Tg2576) | Expresses a mutant form of human amyloid precursor protein (APP). Develops age-dependent β-amyloid plaques and cognitive deficits.[7] | A gold-standard model for testing agents targeting the amyloid cascade and its downstream cognitive consequences. It has been used in preclinical studies for several FDA-approved AD drugs.[7] |
| SAMP8 | Senescence-Accelerated Mouse Prone 8. Exhibits age-related learning and memory deficits associated with Aβ deposition and oxidative stress.[6] | Represents a non-transgenic model of accelerated aging and sporadic AD, useful for evaluating general neuroprotective and anti-aging effects.[6] |
Recommendation: The Tg2576 model is recommended for its robust and well-characterized cognitive phenotype, which is highly relevant for testing AChE inhibitors and σ1R modulators.
Protocol: Morris Water Maze (MWM) for Spatial Memory
The MWM is a widely accepted test for hippocampal-dependent spatial learning and memory.[8][9] It is sensitive to the cognitive decline seen in AD mouse models and is effective for evaluating potential therapeutic interventions.
Materials:
-
Circular tank (90-120 cm diameter) filled with water (20-22°C).
-
Water opacified with non-toxic white paint.
-
Submerged escape platform (1 cm below the water surface).
-
Visual cues placed around the room (e.g., posters, shapes).
-
Video tracking software (e.g., Ethovision).
Step-by-Step Methodology:
-
Habituation (Day 0):
-
Causality: This step reduces stress and allows the mouse to acclimate to the testing environment and the water, minimizing confounding anxiety-related behaviors during testing.
-
Allow each mouse a 60-second free swim in the pool without the platform. Gently guide the mouse to the edge to be removed.
-
-
Visible Platform Training (Day 1):
-
Causality: This cued trial serves as a control to ensure mice are not visually impaired or unmotivated to escape the water. It validates that any deficits observed later are related to spatial memory, not other sensory or motor issues.
-
Mark the platform with a visible flag. Place the platform in a different quadrant for each of four trials.
-
Place the mouse into the water facing the tank wall from one of four cardinal start points (N, S, E, W).
-
Allow the mouse 90 seconds to find the visible platform.[10] If it fails, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 30 seconds to associate it with escape.[10][11]
-
-
Spatial Acquisition Training (Days 2-6):
-
Causality: This is the core learning phase. Repeated trials from different start positions force the mouse to learn the platform's location relative to the distal visual cues, rather than by a fixed motor sequence.
-
The platform is now hidden (submerged, no flag). Its location remains constant throughout this phase.
-
Conduct 4 trials per day for each mouse. The start position is varied for each trial in a quasi-random manner.
-
Record the time taken to reach the platform (escape latency) and the path length.
-
If the mouse does not find the platform within 90 seconds, guide it there and allow it to remain for 30 seconds.[11]
-
-
Probe Trial (Day 7):
-
Causality: This trial is the ultimate test of spatial reference memory. By removing the platform, the mouse's search strategy reveals how well it learned the platform's precise location.
-
Remove the platform from the tank.
-
Place the mouse in the tank from a novel start position.
-
Allow the mouse to swim for 60 seconds.[12]
-
Record and analyze the time spent in the target quadrant (where the platform used to be) versus other quadrants, and the number of times the mouse crosses the exact former platform location.
-
Section 3: Protocols for Neuropathic Pain Models (Analgesia)
Rationale for Model Selection
To assess analgesia, particularly for neuropathic pain, a model that creates a long-lasting and measurable state of sensory hypersensitivity is necessary. Surgical models involving peripheral nerve injury are highly reproducible and clinically relevant.[13][14]
Recommendation: The Spared Nerve Injury (SNI) model is an excellent choice. It involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This reliably produces robust and persistent mechanical allodynia and thermal hyperalgesia in the paw region innervated by the spared sural nerve.[14]
Protocol: Von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus, a hallmark of neuropathic pain.[15]
Materials:
-
Elevated wire mesh platform.
-
Plexiglas enclosures for habituation.
-
Set of calibrated Von Frey filaments or an electronic Von Frey apparatus.
Step-by-Step Methodology:
-
Habituation:
-
Causality: Acclimatization is critical to prevent stress-induced responses from confounding the measurement of a true nociceptive reflex. Mice must be calm for reliable threshold testing.
-
Place mice individually in the enclosures on the wire mesh floor for at least 30-60 minutes before testing begins.[16][17] Repeat this for 2-3 days prior to baseline testing.
-
-
Baseline Testing (Pre-Surgery and Pre-Dosing):
-
Causality: Establishes the normal sensory threshold for each animal, which serves as its own control for measuring the development of allodynia after nerve injury and its reversal by the test compound.
-
Apply filaments to the plantar surface of the hind paw (in the sural nerve territory for the SNI model) with sufficient force to cause a slight bend.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a mid-range filament (e.g., 0.6g).[17] If there is a response (paw withdrawal), use the next smaller filament. If there is no response, use the next larger filament.
-
-
Post-Surgery & Drug Administration:
-
Perform SNI surgery and allow animals to recover and for allodynia to develop (typically 5-7 days).
-
Administer the 2-(1-benzylpiperidin-4-yl)ethanamine derivative or vehicle via the desired route (e.g., i.p., p.o.).
-
-
Post-Dosing Testing:
-
Causality: Testing at multiple time points after drug administration allows for the determination of the compound's onset of action, peak efficacy, and duration of effect.
-
Measure the paw withdrawal threshold at various time points after dosing (e.g., 30, 60, 120, 240 minutes). An increase in the withdrawal threshold indicates an anti-allodynic (analgesic) effect.
-
Protocol: Hot Plate Test for Thermal Hyperalgesia
This test assesses the response latency to a noxious thermal stimulus and is effective for evaluating centrally acting analgesics.[18][19]
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Plexiglas cylinder to confine the animal to the plate surface.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Causality: The temperature must be noxious enough to elicit a response in a reasonable time frame but not so high as to cause tissue damage. A 30-second cut-off prevents injury.
-
Pre-heat the hot plate to a constant temperature, typically 52-55°C.[18]
-
-
Habituation & Baseline Testing (Pre-Surgery and Pre-Dosing):
-
Causality: Familiarizing the animal with the apparatus reduces anxiety. The baseline latency provides the control against which post-injury and post-drug latencies are compared.
-
Gently place the mouse onto the hot plate within the cylinder and immediately start a timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[18]
-
Stop the timer and remove the animal immediately upon observing the first definitive response. This is the paw withdrawal latency.
-
Implement a 30-second cut-off time to prevent tissue damage. If no response occurs, remove the animal and record the latency as 30 seconds.
-
-
Post-Surgery & Drug Administration:
-
After SNI surgery, a decrease in paw withdrawal latency indicates the development of thermal hyperalgesia.
-
Administer the test compound or vehicle.
-
-
Post-Dosing Testing:
-
Measure the paw withdrawal latency at various time points post-dosing. An increase in latency (a return toward or beyond baseline) indicates an anti-hyperalgesic effect.
-
| Parameter | Von Frey Test | Hot Plate Test |
| Pain Modality | Mechanical Allodynia | Thermal Hyperalgesia |
| Primary Endpoint | 50% Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| Expected effect of Neuropathy | Decrease in threshold | Decrease in latency |
| Expected effect of Analgesic | Increase in threshold | Increase in latency |
| Typical Dose Range | 1 - 50 mg/kg (route dependent) | 1 - 50 mg/kg (route dependent) |
| Data Analysis | Dixon's up-down method, ANOVA | ANOVA, t-test |
References
-
García-López, V., et al. (2022). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. Available at: [Link]
-
Rojas-Vergara, F., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals. Available at: [Link]
-
Melin, C., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Cocco, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Available at: [Link]
-
Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]
-
Sabino, V., et al. (2009). Sigma-1 receptor knockout mice display a depressive-like phenotype. Neuropsychopharmacology. Available at: [Link]
-
Casaril, A. M., et al. (2024). Animal models of neuropathic pain. International Review of Neurobiology. Available at: [Link]
-
Van der Jeugd, A., et al. (2012). Animal models in the drug discovery pipeline for Alzheimer's disease. British Journal of Pharmacology. Available at: [Link]
-
The Jackson Laboratory. (2018). Standard Operating Procedure: von Frey Test [VFT]. Retrieved from [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. Available at: [Link]
-
UC Davis. (2019). Morris Water Maze. protocols.io. Available at: [Link]
-
BioMed. (n.d.). How to conduct Von Frey Test?. Retrieved from [Link]
-
Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]
-
Al-Shorbagy, M. Y., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. Available at: [Link]
-
Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models. Retrieved from [Link]
-
International Association for the Study of Pain (IASP). (2022). Animal Models for Translational Pain Research. Retrieved from [Link]
-
Collina, S., et al. (2017). Sigma 1 receptor modulators as a new weapon against multiple sclerosis. BioDiscovery. Available at: [Link]
-
van der Staay, F. J. (2012). Animal models of Alzheimer's disease and drug development. Current Pharmaceutical Design. Available at: [Link]
-
Mouse Metabolic Phenotyping Centers (MMPC). (2024). Morris Water Maze. Retrieved from [Link]
-
Panlab | Harvard Apparatus. (n.d.). Hot plate test. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Neuropathic Pain Models. Retrieved from [Link]
-
Mouse Metabolic Phenotyping Centers (MMPC). (2024). Von Frey-Nociception Test. Retrieved from [Link]
-
Al-Massri, K., et al. (2023). Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2006). Morris water maze: Procedures for assessing spatial and related forms of learning and memory. Retrieved from [Link]
-
Vissers, K. C., et al. (2006). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. The Journal of Pain. Available at: [Link]
-
International Mouse Phenotyping Consortium (IMPC). (n.d.). Von Frey Test Protocol. Retrieved from [Link]
-
ResearchGate. (2013). Hotplate test for thermal sensitivity, paw withdrawal latencies, as a function of time. Retrieved from [Link]
-
Keck School of Medicine of USC. (2024). USC scientists identify promising new target for Alzheimer's-linked brain inflammation. EurekAlert!. Available at: [Link]
-
JoVE. (n.d.). Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Retrieved from [Link]
-
protocols.io. (2018). von Frey test. Available at: [Link]
-
Skuja, A., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. ACS Chemical Neuroscience. Available at: [Link]
-
Revide. (2012). Experimental models for the study of neuropathic pain. Revista Dor. Available at: [Link]
-
Maze Engineers. (2021). Rodent Models for Alzheimer's Disease in Drug Testing. Retrieved from [Link]
-
Maurice, T. (2020). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. Available at: [Link]
Sources
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mmpc.org [mmpc.org]
- 11. UC Davis - Morris Water Maze [protocols.io]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review [mdpi.com]
- 16. biomed-easy.com [biomed-easy.com]
- 17. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Hot plate test - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Methods for 2-(1-benzylpiperidin-4-yl)ethanamine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-(1-benzylpiperidin-4-yl)ethanamine (CAS 86945-25-7). This document provides in-depth, field-proven insights and troubleshooting for researchers, scientists, and drug development professionals. The purification of this diamine can be challenging due to its basicity, high boiling point, and potential for impurity carryover. This guide is structured in a question-and-answer format to directly address the common issues encountered during its purification.
Section 1: Initial Assessment & Common Impurities
Before attempting any purification, a thorough assessment of the crude material is critical. This initial analysis will inform the selection of the most appropriate purification strategy.
FAQ 1.1: How do I assess the initial purity of my crude 2-(1-benzylpiperidin-4-yl)ethanamine?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is the quickest method for a qualitative assessment. Due to the basic nature of the amine, severe streaking can occur on standard silica plates. To counteract this, use a mobile phase containing a small amount of a basic modifier. A typical starting system is Dichloromethane (DCM)/Methanol (MeOH) with 1-2% triethylamine (TEA) or ammonium hydroxide. Visualization can be achieved using UV light (if impurities are UV-active) and staining with ninhydrin (for the primary amine) or potassium permanganate.
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides structural confirmation and an estimate of purity by identifying signals corresponding to the desired product versus those of residual solvents or impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weight of the main component and detecting trace-level impurities.
FAQ 1.2: What are the most common impurities I should expect from the synthesis?
Impurities are highly dependent on the synthetic route. A common pathway involves the reductive amination of 1-benzyl-4-piperidone with aminoacetonitrile followed by reduction, or the reduction of (1-benzylpiperidin-4-yl)acetonitrile. Potential impurities are outlined in the table below.
| Impurity Name | Structure | Likely Origin | Separation Challenge |
| 1-Benzyl-4-piperidone | Precursor | Incomplete reaction | Different polarity, generally separable by chromatography. |
| Benzylamine | By-product | Potential dealkylation or from synthesis of precursor[1]. | Volatile, can often be removed under high vacuum. |
| (1-Benzylpiperidin-4-yl)acetonitrile | Intermediate | Incomplete reduction of the nitrile. | Polarity is different from the diamine; separable by chromatography. |
| Dimeric/Polymeric by-products | Complex structures | Side reactions during synthesis. | Often much less soluble or have very different chromatographic behavior. |
Section 2: Troubleshooting General Purification Problems
FAQ 2.1: My product is a persistent oil and won't solidify. What should I do?
Oiling out is a common problem for amines that may be solids when pure but are liquids when containing impurities. The cause is often residual solvents or by-products acting as a eutectic contaminant.
-
Initial Step: Ensure all volatile solvents are removed under high vacuum, possibly with gentle heating.
-
Solvent Trituration: Attempt to induce crystallization by stirring the oil vigorously with a non-polar solvent in which the product is poorly soluble (e.g., hexane, diethyl ether, or a mixture). This can wash away soluble impurities and encourage nucleation.
-
Salt Formation: Convert the oily free base into its hydrochloride salt. Amine hydrochlorides are typically crystalline solids with higher melting points and well-defined crystal lattices[2]. This is often the most reliable method for obtaining a solid, purifiable material.
FAQ 2.2: My recovery is very low after purification. What are the common causes?
Low recovery can stem from several factors:
-
Adsorption on Silica Gel: Basic amines bind strongly to the acidic silanol groups on standard silica gel, leading to irreversible adsorption and low recovery during column chromatography[3].
-
Inappropriate Solvent Choice: During crystallization or extraction, using a solvent in which the product has moderate to high solubility will result in significant loss to the mother liquor.
-
Product Volatility: Although it has a high boiling point, prolonged exposure to a high vacuum at elevated temperatures can lead to loss of the product.
The following diagram illustrates a decision-making workflow for selecting a purification strategy.
Caption: Decision workflow for selecting a purification method.
Section 3: Detailed Purification Protocols & FAQs
FAQ 3.1: Purification by Salt Formation & Crystallization
Why is converting the amine to a salt a good purification strategy?
This is arguably the most robust method for purifying amines. The key advantages are:
-
Induces Crystallinity: Amine salts are ionic and typically form stable, well-ordered crystals, which is ideal for purification by recrystallization[4].
-
Breaks Emulsions: It simplifies aqueous workups by moving the basic compound from the organic layer into the aqueous layer as a water-soluble salt.
-
Removes Non-Basic Impurities: Neutral or acidic impurities will remain in the organic solvent during the extraction of the amine salt into the aqueous phase.
Protocol 3.1.1: Hydrochloride Salt Formation, Recrystallization, and Free-Basing
Objective: To purify the title compound by converting it to its hydrochloride salt, recrystallizing the salt, and then liberating the pure free base.
Step 1: Salt Formation
-
Dissolve the crude amine (1.0 eq) in a suitable solvent such as diethyl ether, ethyl acetate, or a mixture of isopropanol and ether (approx. 10-20 mL per gram of amine).
-
While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) dropwise. Monitor the pH with moist litmus paper until it is acidic.
-
A precipitate (the hydrochloride salt) should form. If it oils out, add more non-polar solvent (ether or hexane) and continue stirring to induce precipitation.
-
Collect the solid salt by vacuum filtration, washing the filter cake with cold diethyl ether to remove residual impurities.
Step 2: Recrystallization of the Salt
-
Select an appropriate solvent system. Common choices for amine hydrochlorides are ethanol/diethyl ether, methanol/ethyl acetate, or isopropanol.
-
Dissolve the crude salt in a minimum amount of the hot polar solvent (e.g., ethanol).
-
Slowly add the less polar co-solvent (e.g., diethyl ether) until the solution becomes faintly cloudy (the saturation point).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration and dry them under vacuum.
Step 3: Liberation of the Free Base (Free-Basing)
-
Dissolve the purified salt in water.
-
Transfer the aqueous solution to a separatory funnel and add an immiscible organic solvent like DCM or ethyl acetate.
-
Slowly add a saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) with swirling until the aqueous layer is basic (pH > 10).
-
Extract the liberated free amine into the organic layer. Perform two additional extractions of the aqueous layer with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 2-(1-benzylpiperidin-4-yl)ethanamine.
The following diagram illustrates the salt formation and purification workflow.
Caption: Workflow for purification via salt formation.
FAQ 3.2: Purification by Column Chromatography
I'm seeing significant streaking on my silica gel TLC/column. How can I prevent this?
Streaking, or tailing, is a classic sign of strong interaction between a basic compound and the acidic silanol (Si-OH) groups on the surface of silica gel[3][5]. This leads to poor separation and low recovery. To prevent this, you must neutralize or "mask" these acidic sites.
What are the best practices for purifying basic amines on silica gel?
-
Use a Basic Modifier: Add a small amount of a volatile organic base, typically 0.5-2% triethylamine (TEA), to your eluent system[6]. The TEA will preferentially bind to the acidic sites on the silica, allowing your target amine to elute properly.
-
Pre-treat the Silica: For very sensitive compounds, you can prepare a slurry of silica gel in the eluent containing TEA and pack the column with this mixture. This ensures the entire stationary phase is deactivated before you load your sample[7].
-
Dry Loading: To achieve a narrow band and better separation, it is highly recommended to pre-adsorb your crude product onto a small amount of silica gel. Dissolve your compound, add silica (about 2-3 times the weight of your compound), and evaporate the solvent to get a dry, free-flowing powder[8]. This powder can then be carefully added to the top of your column.
| Recommended Eluent Systems for Basic Amine Chromatography |
| Dichloromethane / Methanol / Triethylamine (e.g., 95:4:1 to 90:9:1) |
| Ethyl Acetate / Hexanes / Triethylamine (e.g., gradient from 20% to 80% EtOAc with 1% TEA) |
| Chloroform / Methanol / Ammonium Hydroxide (e.g., 90:9:1) - Use in a well-ventilated fume hood |
FAQ 3.3: Purification by Distillation
Is distillation a viable option for this compound?
Standard distillation is not recommended. 2-(1-benzylpiperidin-4-yl)ethanamine has a high boiling point, and heating it to its atmospheric boiling temperature would likely cause significant thermal degradation[9]. However, high-vacuum distillation is a viable option for removing non-volatile impurities (like salts or polymeric materials) or lower-boiling impurities.
What are the critical parameters for vacuum distillation of high-boiling amines?
-
High Vacuum: A vacuum level of <1 mmHg is necessary to lower the boiling point to a temperature where the compound is stable (ideally below 150-180 °C).
-
Short Path Apparatus: A Kugelrohr apparatus is ideal for this purpose. Its short distillation path minimizes product loss on the glass surfaces and allows for the purification of small quantities[10][11]. The rotation of the flasks prevents bumping and ensures even heating.
-
Drying: Ensure the amine is thoroughly dried before distillation. Traces of water can interfere with achieving a high vacuum. Drying over KOH or NaOH pellets followed by decanting is a common practice for amines[12].
Section 4: Purity Analysis and Storage
FAQ 4.1: How can I confirm the purity of my final product?
After purification, re-analyze the material using the same methods as the initial assessment:
-
TLC: Should show a single spot.
-
¹H and ¹³C NMR: Should show clean signals corresponding only to the product structure, with no significant impurity peaks. The integration should match the expected proton counts.
-
LC-MS: Should show a single major peak with the correct mass-to-charge ratio (m/z).
-
Elemental Analysis (C, H, N): For a definitive assessment of purity, the experimental percentages should be within ±0.4% of the calculated values for the molecular formula C₁₄H₂₂N₂.
FAQ 4.2: What are the recommended storage conditions for 2-(1-benzylpiperidin-4-yl)ethanamine to prevent degradation?
Primary amines can be sensitive to air and light, leading to oxidation and the formation of colored impurities.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.
-
Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage[13][14].
-
Container: Use a well-sealed amber glass bottle or a vial sealed with a cap containing a chemically resistant liner.
By following these guidelines, researchers can effectively troubleshoot and execute the purification of 2-(1-benzylpiperidin-4-yl)ethanamine, ensuring high purity for subsequent applications.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Lepaumier, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16045–16063. Available at: [Link]
-
Park, Y. (2018). How can I isolate polar basic compound with silica gel column chromatography? ResearchGate. Retrieved from [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Referenced in Reddit discussion: [Link])
- Arnold, H. R. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office.
-
Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]
- CN116924967A. (2023). Preparation method of N-benzyl-4-piperidone. Google Patents.
-
Ashenhurst, J. (2010). 3 Trends That Affect Boiling Points. Master Organic Chemistry. Retrieved from [Link]
-
Büchi Labortechnik AG. (n.d.). Distillation. Retrieved from [Link]
-
Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 205-209. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Benzylamine. Wikipedia. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]
- Cole, L. F., & Moss, P. H. (1987). Recovery of amines from by-product chloride salts. U.S. Patent No. 4,670,232. Washington, DC: U.S. Patent and Trademark Office.
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Distillation. Retrieved from [Link]
-
Van den Eede, N., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 38(4), 696-708. Available at: [Link]
- Smith, P. A. S., & Hein, G. E. (1961). Preparation of benzylamine. U.S. Patent No. 2,987,548. Washington, DC: U.S. Patent and Trademark Office.
-
Various Authors. (2020). Stability of amines. Sciencemadness Discussion Board. Retrieved from [Link]
-
Various Authors. (2021). Hydrochloride salt of amine. Reddit. Retrieved from [Link]
-
Amann, J. G., & Cugini, A. V. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega, 7(43), 38245–38251. Available at: [Link]
-
Chemistry Universe. (2023, April 8). Boiling Points & Solubility of Amines. YouTube. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
Fieser, L. F. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]
-
Various Authors. (2023). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Brainly. Retrieved from [Link]
-
Various Authors. (2020). How to isolate Benzylamine from a mixture using solvent extraction. Quora. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]
-
Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 231. Available at: [Link]
-
Various Authors. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. Retrieved from [Link]
- Sun, W., & Scott, W. J. (2011). Recent applications of piperidin-4-ones in the synthesis of therapeutic compounds. Future Medicinal Chemistry, 2(4), 638-643.
-
Microbioz India. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Chemistry Online. (2022). Kugelrohr distillation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Column Chromatography. Retrieved from [Link]
-
OperaChem. (2023, November 26). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]
-
The Hive. (2001). Kugelrohr distillation. Hive Methods Discourse. Retrieved from [Link]
Sources
- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chembam.com [chembam.com]
- 4. researchgate.net [researchgate.net]
- 5. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. chemistry-online.com [chemistry-online.com]
- 12. reddit.com [reddit.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(1-benzylpiperidin-4-yl)ethanamine
Introduction
Welcome to the technical support center for the synthesis of 2-(1-benzylpiperidin-4-yl)ethanamine. This molecule is a critical building block and intermediate in the development of various pharmaceutical agents, including potential treatments for Alzheimer's disease and other neurological disorders.[1][2][3] Achieving high, reproducible yields of this compound can be challenging, often hindered by competing side reactions, difficult purifications, and suboptimal reaction conditions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. As Senior Application Scientists, our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve problems effectively in your own laboratory settings.
Section 1: Understanding the Synthetic Landscape
The synthesis of 2-(1-benzylpiperidin-4-yl)ethanamine can be approached from two primary retrosynthetic pathways. The choice of pathway often depends on the availability and cost of starting materials.
Pathway A: Begins with a pre-formed piperidine ring, 1-benzyl-4-piperidone, and builds the ethanamine side chain. Pathway B: Begins with a piperidine already containing the ethylamine side chain, 2-(piperidin-4-yl)ethanamine, and subsequently adds the benzyl group to the ring's nitrogen.
Caption: Primary retrosynthetic pathways for 2-(1-benzylpiperidin-4-yl)ethanamine.
Section 2: Troubleshooting Guides and FAQs
This section addresses the most common issues encountered during synthesis.
Category A: Reductive Amination & Side-Chain Formation Issues (Pathway A)
Question 1: My one-pot reductive amination of 1-benzyl-4-piperidone with an amine source is giving very low yields. What is the most likely cause?
Answer: The most common pitfall in one-pot reductive aminations is the choice of reducing agent. Standard, highly reactive hydrides like sodium borohydride (NaBH₄) will rapidly reduce your starting ketone (1-benzyl-4-piperidone) to the corresponding alcohol before it has a chance to form the crucial imine or enamine intermediate with your amine source. This side reaction is often the primary consumer of your starting material.
The key is to use a selective, sterically hindered reducing agent that is more reactive towards the protonated imine (an iminium ion) than it is towards the starting ketone.[4][5] The industry standard for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) .[6][7] Its bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing the ketone and amine to form the iminium ion in situ, which is then preferentially reduced.
Caption: Competing reaction pathways in one-pot reductive amination.
Question 2: I've switched to Sodium Triacetoxyborohydride (NaBH(OAc)₃), but my reaction is still sluggish or incomplete. How can I optimize it?
Answer: Even with the correct reagent, several factors can impede the reaction.
-
Solvent Choice: The preferred solvent for NaBH(OAc)₃ reactions is an anhydrous, non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6][8] Protic solvents like methanol or ethanol can react with the borohydride, quenching it and reducing its efficacy. While some exceptions exist, it is best to start with a non-protic solvent.[9]
-
Acid Catalysis: Imine formation is the rate-limiting step and is often catalyzed by a small amount of acid.[7] If your amine starting material is used as a hydrochloride salt, this may be sufficient. If not, adding a stoichiometric amount of a weak acid like acetic acid can significantly accelerate the formation of the iminium ion, which is the species that gets reduced.[6]
-
Water Scavenging: The formation of the imine from the ketone and amine releases one equivalent of water. This is a reversible reaction, so the presence of water can push the equilibrium back towards the starting materials. While not always necessary for simple reductive aminations, adding a dehydrating agent like molecular sieves (3Å or 4Å) can help drive the reaction to completion, especially with stubborn substrates.
Question 3: My reaction involves creating the (1-benzylpiperidin-4-yl)acetonitrile intermediate via a Strecker-type reaction, but the subsequent nitrile reduction is low-yielding. What are the best practices?
Answer: The reduction of the nitrile to the primary amine is a critical step that can be fraught with difficulty.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of this transformation. However, success hinges on meticulous experimental technique.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be oven- or flame-dried, and all solvents (typically THF or diethyl ether) must be rigorously anhydrous.
-
Careful Workup: The workup procedure is critical to avoid the formation of aluminum salt emulsions that can trap your product. A Fieser workup is highly recommended: for a reaction with 'X' g of LiAlH₄, add 'X' mL of water dropwise, followed by 'X' mL of 15% NaOH (aq), and finally '3X' mL of water. This procedure generates a granular, easily filterable aluminum salt precipitate.
-
-
Catalytic Hydrogenation: This is a cleaner, safer alternative but has its own challenges.
-
Catalyst Choice: Raney Nickel or Rhodium on alumina are often effective for nitrile reductions.
-
Catalyst Poisoning: The nitrogen atoms in your substrate can sometimes act as catalyst poisons. You may need higher catalyst loading or the addition of an additive like ammonia to maintain catalyst activity.
-
High Pressure: These reductions often require significant hydrogen pressure (500-1000 psig) and elevated temperatures to proceed efficiently.[10]
-
Category B: N-Benzylation Issues (Pathway B)
Question 4: I am attempting to N-benzylate 2-(piperidin-4-yl)ethanamine, but the reaction is incomplete and I see multiple spots on my TLC. What's happening?
Answer: Incomplete conversion and side-product formation are common in N-alkylation of piperidines.
-
Insufficient Base: The reaction of an alkyl halide (e.g., benzyl bromide) with the piperidine nitrogen generates one equivalent of acid (HBr).[11] This acid will protonate another molecule of your starting amine, rendering it non-nucleophilic and halting the reaction. You must include at least one equivalent of a non-nucleophilic base to act as an acid scavenger. Common choices are potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Over-alkylation: The product, being a tertiary amine, can be further alkylated by benzyl bromide to form a quaternary ammonium salt. This is especially problematic if the reaction is run at high temperatures for extended periods. To mitigate this, use only a slight excess (1.05-1.1 equivalents) of the benzylating agent and add it slowly to the reaction mixture to avoid high local concentrations.
-
Competing N-alkylation: Your starting material, 2-(piperidin-4-yl)ethanamine, has two nitrogen atoms: a secondary amine in the ring and a primary amine on the side chain. The secondary amine is generally more nucleophilic and will typically react preferentially. However, some degree of benzylation on the primary amine is possible, leading to a mixture of products. Protecting the primary amine (e.g., as a Boc-carbamate) before N-benzylation and deprotecting it afterward is a robust strategy to ensure regioselectivity, though it adds two steps to the synthesis.
Category C: Purification Challenges
Question 5: My final product, 2-(1-benzylpiperidin-4-yl)ethanamine, streaks badly during silica gel column chromatography, making purification impossible. How can I fix this?
Answer: This is a classic problem when purifying basic amines on standard silica gel, which is acidic. The amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and streaking.
-
Solution 1: Basified Eluent: Add a small amount of a volatile base to your eluent system (e.g., 0.5-2% triethylamine or ammonia in methanol). This deprotonates the silanol groups, minimizing the undesired interaction and allowing your product to elute with a much better peak shape. A common eluent system would be Dichloromethane/Methanol/Triethylamine (e.g., 90:9:1).
-
Solution 2: Use a Different Stationary Phase: Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds.
-
Solution 3: Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in a non-polar organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic amine product will become protonated and move into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or K₂CO₃ and extract your purified amine back into an organic solvent. This can significantly clean up your crude material before the final polishing step.
-
Solution 4: Distillation: If your product is thermally stable, vacuum distillation can be an effective, scalable purification method that avoids chromatography altogether.
Section 3: Optimized Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃
This protocol is adapted from the general principles outlined by Abdel-Magid et al.[6]
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-benzyl-4-piperidone (1.0 eq) and your amine source (e.g., aminoacetonitrile, 1.1 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to create a ~0.1 M solution.
-
Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In one portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.
Section 4: Data and Reagent Comparison
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reagent | Formula | Pros | Cons | Optimal Conditions |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available. | Non-selective; reduces ketones/aldehydes. Requires two-step process (pre-formation of imine). | Protic solvents (MeOH, EtOH). Best for pre-formed, stable imines. |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions over carbonyls. Tolerant of protic solvents and mild acid. | Highly toxic (releases HCN gas in strong acid). Slower reaction rates. | pH 5-7 in MeOH. Requires careful pH control.[10] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Highly selective for iminium ions.[12] Fast reaction rates. Non-toxic byproducts. Can be done one-pot.[7] | More expensive. Moisture sensitive.[8] | Anhydrous, non-protic solvents (DCE, THF). Mildly acidic conditions.[6] |
Section 5: References
-
Benchchem. (n.d.). 2-(4-(Aminomethyl)piperidin-1-yl)ethanol. Retrieved January 24, 2026, from
-
Sarkandi, D. N., et al. (2011). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry, 23(6), 2503-2505. Retrieved January 24, 2026, from
-
Biosynth. (n.d.). 2-(1-Benzylpiperidin-4-yl)ethanamine | 86945-25-7 | FB117226. Retrieved January 24, 2026, from
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved January 24, 2026, from [Link]
-
Benchchem. (n.d.). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. Retrieved January 24, 2026, from
-
Reddit. (2022). Reductive amination NaB(AcO)3. Retrieved January 24, 2026, from [Link]
-
Contreras, J. M., et al. (2001). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Il Farmaco, 56(11), 841-848. Retrieved January 24, 2026, from [Link]
-
Sciencemadness.org. (2017). Sodium triacetoxyborohydride. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved January 24, 2026, from [Link]
-
Benchchem. (n.d.). common challenges in working with piperidine-based compounds. Retrieved January 24, 2026, from
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. biosynth.com [biosynth.com]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lifechempharma.com [lifechempharma.com]
- 9. Sciencemadness Discussion Board - Sodium triacetoxyborohydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol|CAS 21168-72-9 [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(1-benzylpiperidin-4-yl)ethanamine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-benzylpiperidin-4-yl)ethanamine and its derivatives. As a core structural motif in numerous pharmacologically active compounds, the synthesis of this piperidine derivative is of significant interest. However, the synthetic pathways can be prone to several side reactions, leading to impurities that can complicate purification and impact yield and final product purity. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Introduction to Synthetic Strategies
The synthesis of 2-(1-benzylpiperidin-4-yl)ethanamine typically involves a multi-step process. A common and effective route starts from 1-benzyl-4-piperidone, which undergoes a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon chain at the 4-position, followed by reduction of the resulting nitrile or ester and subsequent functionalization of the primary amine. Another prevalent method is the reductive amination of 1-benzyl-4-piperidone with a suitable nitrogen source.[1][2] Each of these steps, however, presents opportunities for the formation of undesirable byproducts.
Visualizing the Synthetic Landscape: Main Reaction vs. Side Reactions
To better understand the potential pitfalls, the following diagram illustrates a common synthetic pathway and highlights the key side reactions that can occur.
Caption: Synthetic pathway and potential side reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 2-(1-benzylpiperidin-4-yl)ethanamine derivatives.
Issue 1: Formation of a Quaternary Ammonium Salt (Over-alkylation)
Q: My reaction to N-benzylate 4-piperidone (or a derivative) is showing a significant amount of a highly polar, water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I prevent this?
A: Over-alkylation is a common side reaction when introducing the benzyl group onto the piperidine nitrogen.[3] The secondary amine product is nucleophilic and can react with another molecule of the benzyl halide to form a quaternary ammonium salt.
Causality and Prevention:
-
Stoichiometry: The most critical factor is the stoichiometry of your reactants. Using a slight excess of the piperidine starting material relative to the benzyl halide can help ensure the electrophile is consumed before it can react with the N-benzylated product. A 1:1 to 1.1:1 ratio of piperidine to benzyl halide is a good starting point.
-
Reaction Conditions:
-
Slow Addition: Adding the benzyl halide slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, disfavoring the second alkylation.
-
Temperature Control: Running the reaction at a lower temperature (e.g., room temperature or below) can help to control the reaction rate and improve selectivity.
-
Choice of Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA or Hünig's base) is often preferred over less hindered bases like triethylamine. Carbonate bases such as K₂CO₃ or Cs₂CO₃ are also effective and can be easily filtered off.[4][5]
-
-
Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly used.
Troubleshooting Protocol: Minimizing Over-alkylation
-
Setup: To a solution of the piperidine derivative (1.1 eq) and K₂CO₃ (2.0 eq) in ACN, add the benzyl halide (1.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The product should be significantly less polar than the starting amine. The quaternary salt will likely remain at the baseline on a normal-phase silica gel TLC plate.
-
Work-up: Upon completion, filter the inorganic salts and concentrate the filtrate. The crude product can then be purified by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Amine:Alkyl Halide) | 1.1 : 1 | Minimizes excess alkylating agent. |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA | Non-nucleophilic and/or easily removed. |
| Solvent | ACN, DMF | Good solubility for reactants. |
| Temperature | 0°C to Room Temperature | Controls reaction rate and selectivity. |
| Addition of Alkyl Halide | Slow, dropwise | Maintains low concentration of electrophile. |
Issue 2: Unwanted Debenzylation
Q: During the reduction of the nitrile or ester group on the side chain, I am observing a significant amount of debenzylation, leading to the formation of 2-(piperidin-4-yl)ethanamine. How can I avoid this?
A: The N-benzyl group is often used as a protecting group because it can be removed under specific conditions, typically catalytic hydrogenation. However, these same conditions can inadvertently cleave the benzyl group during other reduction steps if not carefully controlled.
Causality and Prevention:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: While effective for many reductions, catalysts like Palladium on carbon (Pd/C) are also standard for debenzylation.[6][7] If using this method, careful optimization of catalyst loading, hydrogen pressure, temperature, and reaction time is crucial. The presence of acid can sometimes facilitate debenzylation.[8]
-
Metal Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃-THF) are excellent alternatives for reducing nitriles and esters to amines without affecting the N-benzyl group.[4]
-
-
Reaction Conditions for Catalytic Hydrogenation:
-
Catalyst: Use a lower loading of Pd/C (e.g., 5 mol%).
-
Pressure: Maintain a lower hydrogen pressure (e.g., 1-3 atm).
-
Solvent: Protic solvents like methanol or ethanol are common.
-
Temperature: Conduct the reaction at room temperature.
-
Monitoring: Closely monitor the reaction to stop it as soon as the starting material is consumed.
-
Troubleshooting Protocol: Selective Reduction with LiAlH₄
-
Setup: In a dry, inert atmosphere, add a solution of the nitrile or ester in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (typically 1.5-2.0 eq) in THF at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching (Fieser workup): Carefully quench the reaction at 0°C by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams.
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF or ethyl acetate. The combined organic filtrates can then be dried and concentrated to yield the desired product.
Issue 3: Formation of Dimeric and Polymeric Byproducts
Q: I am observing higher molecular weight impurities in my final product. What could be the cause and how can I minimize their formation?
A: Dimerization or polymerization can occur through intermolecular reactions, especially if the synthesized derivative has reactive functional groups that can react with each other. For instance, if a derivative is being synthesized where the ethanamine moiety is acylated, incomplete reaction could leave a primary amine that can react with the activated carboxylic acid of another molecule.
Causality and Prevention:
-
Reaction Conditions for Acylation/Amidation:
-
High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions.
-
Controlled Stoichiometry: Ensure the acylating agent is not in large excess.
-
Efficient Coupling Reagents: Use reliable coupling reagents (e.g., HATU, HOBt/EDC) to ensure the reaction goes to completion in a timely manner.
-
-
Purification: Careful purification by column chromatography or crystallization is often necessary to remove these higher molecular weight impurities.
Issue 4: Incomplete Reaction or Low Yield
Q: My reaction is sluggish, and I am getting low yields of the desired product. What can I do to improve this?
A: Low yields can be attributed to a variety of factors, from suboptimal reaction conditions to degradation of starting materials or products.
Causality and Prevention:
-
Reagent Quality: Ensure all reagents and solvents are pure and dry, especially for moisture-sensitive reactions like those involving LiAlH₄ or Grignard reagents.
-
Temperature: Some reactions require elevated temperatures to proceed at a reasonable rate. For example, N-alkylation with less reactive alkyl halides may require heating.[4] However, be mindful that higher temperatures can also promote side reactions.
-
Catalyst Activity: If using a catalyst (e.g., Pd/C), ensure it is active. Catalyst poisoning can occur if the starting materials contain impurities like sulfur compounds.[7]
-
pH Control: For reductive aminations, the pH of the reaction medium is critical for imine/enamine formation. Typically, mildly acidic conditions (pH 5-6) are optimal.
Analytical Characterization of Side Products
Identifying the structure of byproducts is crucial for effective troubleshooting. A combination of the following analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor reaction progress and get a preliminary idea of the number of components in the reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components, which is invaluable for identifying expected products and potential side products like dimers or debenzylated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structure elucidation of both the desired product and any isolated impurities.
-
High-Performance Liquid Chromatography (HPLC): Used for assessing the purity of the final product and for preparative purification.[9]
By understanding the common side reactions and their underlying mechanisms, researchers can proactively adjust their experimental parameters to favor the formation of the desired 2-(1-benzylpiperidin-4-yl)ethanamine derivatives, ultimately leading to higher yields and purity.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
- Contreras, J.-M., et al. (2011). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry, 23(6), 2503-2505.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(48), 8473-8475.
-
ScienceMadness.org. (2020). Deprotection of N-benzyl piperidine compound. Available from: [Link]
- U.S. Army Medical Research and Development Command. (1977). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
-
Various Authors. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Vázquez-Vera, H., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(19), 6549. Available from: [Link]
-
WordPress - ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Available from: [Link]
-
Zhang, Y., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10133-10143. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soeagra.com [soeagra.com]
Technical Support Center: Synthesis of 2-(1-benzylpiperidin-4-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(1-benzylpiperidin-4-yl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to address the common challenges and nuanced chemical principles encountered during this synthesis. Our goal is to provide you with the expertise to not only execute the synthesis but also to troubleshoot it effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for 2-(1-benzylpiperidin-4-yl)ethanamine?
While several pathways exist, the most robust and commonly employed strategy involves the N-benzylation of the pre-formed 2-(piperidin-4-yl)ethanamine core. This approach offers superior control over selectivity and generally results in cleaner reaction profiles. Two primary methods are recommended for the key N-benzylation step:
-
Reductive Amination: This is often the preferred method. It involves reacting 2-(piperidin-4-yl)ethanamine with benzaldehyde in the presence of a mild reducing agent. This one-pot procedure is highly efficient and avoids the use of harsh alkylating agents.[1]
-
Direct N-Alkylation: This classic method uses a benzyl halide (e.g., benzyl bromide or chloride) and a base. While effective, it requires careful control of stoichiometry and conditions to prevent common side reactions like over-alkylation.[2]
Below is a workflow diagram illustrating the preferred reductive amination pathway.
Caption: Recommended workflow for the synthesis of 2-(1-benzylpiperidin-4-yl)ethanamine.
Troubleshooting Guide: Reductive Amination Pathway
This section addresses specific issues encountered when reacting 2-(piperidin-4-yl)ethanamine with benzaldehyde.
Q2: My reductive amination reaction has stalled, showing low conversion of starting materials. What are the primary causes and solutions?
This is a common issue often rooted in the equilibrium of imine formation or the efficacy of the reducing agent.
Causality: The first step of reductive amination is the formation of an imine (or its protonated form, the iminium ion) from the amine and aldehyde. This is a reversible reaction where water is produced.[3] If water is not removed or the conditions are not optimal, the equilibrium may favor the starting materials.
Troubleshooting Steps:
-
Verify pH Conditions: Imine formation is catalyzed by mild acid (typically pH 4-6).[4] If the medium is too basic, the reaction is slow. If it's too acidic, the starting amine becomes fully protonated and is no longer nucleophilic.
-
Solution: Add a catalytic amount of acetic acid (AcOH) to the reaction mixture before adding the reducing agent. This ensures the formation of the reactive iminium ion intermediate.
-
-
Consider Water Removal: The presence of excess water can push the equilibrium back towards the starting materials.[3]
-
Solution: While not always necessary for modern reducing agents, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial, particularly with less reactive substrates.
-
-
Evaluate Your Reducing Agent: The choice of reducing agent is critical. Some are more sensitive to conditions than others.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is mild enough not to reduce the starting aldehyde, is effective under slightly acidic conditions, and does not require strictly anhydrous solvents.[5] If you are using sodium borohydride (NaBH₄), it must be added after allowing sufficient time for imine formation, as it can readily reduce the benzaldehyde.[4]
-
Mechanism Insight: The Role of the Iminium Ion
Sources
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
comparing 2-(1-benzylpiperidin-4-yl)ethanamine with other neuroprotective agents
An In-Depth Comparative Analysis of Novel Neuroprotective Agents: Evaluating 2-(1-benzylpiperidin-4-yl)ethanamine Against Established Therapeutics
Introduction: The Imperative for Novel Neuroprotective Strategies
The landscape of neurodegenerative diseases, from the acute devastation of ischemic stroke to the chronic progression of Alzheimer's and Parkinson's disease, presents one of modern medicine's most significant challenges. The common thread in these pathologies is the progressive loss of neuronal structure and function. Neuroprotection, a therapeutic strategy aimed at preventing or slowing this neuronal death, remains an area of intense research. While several agents have reached clinical use, their efficacy is often limited, highlighting a critical need for novel compounds that can act on diverse and potent pathways.
This guide provides a framework for the evaluation of emerging neuroprotective candidates, using the research chemical 2-(1-benzylpiperidin-4-yl)ethanamine as a case study. Due to the limited public data on this specific molecule, we will approach this analysis from a drug discovery perspective: hypothesizing its mechanism based on structural analogs and outlining a comprehensive, multi-tiered experimental plan to characterize its potential and compare it against established neuroprotective agents. Our benchmark comparators will be Memantine, an NMDA receptor antagonist, and Edaravone, a free-radical scavenger, representing two distinct and clinically relevant mechanisms of action.
Hypothesizing a Mechanism: The Case of 2-(1-benzylpiperidin-4-yl)ethanamine
The chemical structure of 2-(1-benzylpiperidin-4-yl)ethanamine, featuring a piperidine core and a benzyl group, shares pharmacophoric features with known ligands of the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in regulating calcium homeostasis, oxidative stress, and neuronal survival. Potent σ1 receptor agonists have demonstrated significant neuroprotective effects in preclinical models of stroke, Alzheimer's disease, and Parkinson's disease.
Therefore, we hypothesize that 2-(1-benzylpiperidin-4-yl)ethanamine may exert neuroprotective effects through agonism of the sigma-1 receptor. This hypothesis forms the basis of our proposed evaluation workflow.
A Phased Approach to Neuroprotective Candidate Evaluation
A rigorous assessment of a novel neuroprotective agent requires a multi-stage approach, progressing from initial in vitro screening to more complex in vivo models. This workflow ensures that only the most promising and safest candidates advance, saving time and resources.
Caption: Workflow for evaluating a novel neuroprotective drug candidate.
Part 1: In Vitro Characterization and Comparison
The initial phase focuses on determining the compound's primary mechanism, safety profile, and efficacy in cellular models of neuronal injury.
Experiment 1: Sigma-1 Receptor Binding Affinity
Objective: To validate our hypothesis by quantifying the binding affinity of 2-(1-benzylpiperidin-4-yl)ethanamine for the σ1 receptor and comparing it to a known ligand.
Protocol:
-
Preparation: Homogenize guinea pig brain tissue to prepare cell membrane fractions rich in σ1 receptors.
-
Competitive Binding Assay: Incubate the membrane preparation with a constant concentration of a radiolabeled σ1 receptor ligand (e.g., -pentazocine).
-
Test Compound Addition: Add varying concentrations of 2-(1-benzylpiperidin-4-yl)ethanamine (the "competitor").
-
Incubation & Separation: Allow the mixture to reach equilibrium. Rapidly filter the samples to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Experiment 2: Neuroprotection Against Glutamate-Induced Excitotoxicity
Objective: To assess the ability of the candidate compound to protect neurons from excitotoxic cell death, a key mechanism in ischemic stroke, and compare its efficacy to Memantine.
Protocol:
-
Cell Culture: Plate primary cortical neurons or an immortalized neuronal cell line (e.g., HT22) in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with a range of concentrations of 2-(1-benzylpiperidin-4-yl)ethanamine, Memantine, or vehicle control for 1-2 hours.
-
Insult: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay. This colorimetric assay measures the metabolic activity of living cells.
-
Data Analysis: Normalize the results to the vehicle-treated, non-insulted control group. Plot cell viability against drug concentration and calculate the EC50 (half-maximal effective concentration) for each compound.
Comparative In Vitro Data (Hypothetical)
| Parameter | 2-(1-benzylpiperidin-4-yl)ethanamine | Memantine | Edaravone |
| Primary Mechanism | σ1 Receptor Agonist (Hypothesized) | NMDA Receptor Antagonist | Free Radical Scavenger |
| σ1 Receptor Ki (nM) | 15.2 | > 10,000 | > 10,000 |
| EC50 vs. Excitotoxicity (µM) | 0.85 | 2.5 | 25.0 |
| EC50 vs. Oxidative Stress (µM) | 0.50 | 15.0 | 10.5 |
| Neuronal Cytotoxicity (LC50, µM) | > 100 | > 200 | > 500 |
Interpretation: This hypothetical data suggests our candidate is a potent σ1 receptor ligand. It shows superior efficacy in both excitotoxicity and oxidative stress models compared to the benchmark drugs, with a wide therapeutic window (high LC50 relative to EC50). Memantine is effective against excitotoxicity but less so against oxidative stress, while Edaravone shows moderate protection in both models.
Part 2: In Vivo Validation in an Animal Model of Stroke
Positive in vitro results must be validated in a living system to assess pharmacokinetics, safety, and real-world efficacy. The middle cerebral artery occlusion (MCAO) model in rodents is the gold standard for preclinical stroke research.
Experiment 3: MCAO Model of Ischemic Stroke
Objective: To evaluate the neuroprotective efficacy of 2-(1-benzylpiperidin-4-yl)ethanamine in reducing brain damage and improving functional outcomes following an ischemic stroke.
Protocol:
-
Animal Model: Anesthetize adult male Sprague-Dawley rats. Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 90 minutes.
-
Drug Administration: Administer 2-(1-benzylpiperidin-4-yl)ethanamine, Memantine, or saline vehicle intravenously at the time of reperfusion (when the filament is withdrawn).
-
Behavioral Assessment: At 24 and 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).
-
Histological Analysis: At 48 hours, sacrifice the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable brain tissue red, leaving the infarcted (damaged) tissue white.
-
Quantification: Digitize the brain slices and use image analysis software to calculate the total infarct volume as a percentage of the ipsilateral hemisphere.
Comparative In Vivo Data (Hypothetical)
| Parameter | Vehicle Control | 2-(1-benzylpiperidin-4-yl)ethanamine (10 mg/kg) | Memantine (10 mg/kg) |
| Infarct Volume (% of Hemisphere) | 45.2 ± 5.1% | 18.3 ± 3.5% | 30.1 ± 4.2% |
| Neurological Deficit Score (0-4) | 3.2 ± 0.4 | 1.5 ± 0.3 | 2.4 ± 0.5 |
| Blood-Brain Barrier Penetration | N/A | High | Moderate |
Interpretation: The hypothetical in vivo data strongly supports the in vitro findings. Our candidate compound significantly reduced infarct volume and improved neurological outcomes more effectively than Memantine in this acute injury model. Its high blood-brain barrier penetration is a critical attribute for a centrally acting drug.
Mechanistic Insights: Contrasting Signaling Pathways
Understanding the underlying signaling pathways is crucial for rational drug development. The proposed mechanism for our candidate differs significantly from our comparators.
Caption: Contrasting mechanisms of action for different neuroprotective agents.
As the diagram illustrates, Memantine acts extracellularly to block excessive calcium influx through the NMDA receptor. Edaravone acts as a direct antioxidant, scavenging harmful free radicals in the brain. Our candidate, by acting on the σ1 receptor, engages an intracellular chaperone system that stabilizes calcium signaling between the ER and mitochondria, thereby preserving mitochondrial function and preventing the activation of cell death pathways. This multi-faceted intracellular mechanism may explain its potent effects in both excitotoxicity and oxidative stress models.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous framework for evaluating a novel neuroprotective candidate, 2-(1-benzylpiperidin-4-yl)ethanamine, against established clinical agents. Based on its structural similarity to known σ1 ligands, we hypothesized a mechanism that was subsequently tested through a phased experimental plan. The hypothetical data presented illustrates a desirable product profile: high potency, a multi-modal protective mechanism, a strong safety profile, and significant in vivo efficacy in a relevant disease model.
The successful progression of a candidate like 2-(1-benzylpiperidin-4-yl)ethanamine through this workflow would position it as a highly promising lead for further preclinical development. The next steps would involve chronic dosing studies in models of neurodegenerative diseases (e.g., transgenic mouse models of Alzheimer's), detailed toxicology and safety pharmacology studies, and ultimately, formulation development in preparation for clinical trials. This structured, comparative approach is essential for identifying and validating the next generation of therapies to combat the profound challenge of neurodegeneration.
References
-
Title: Sigma-1 Receptor Chaperone and Its Role in Disease Source: Cell Press URL: [Link]
-
Title: Sigma-1 Receptor Agonists as a New Class of Therapeutic Drugs for Ischemic Stroke Source: Frontiers in Cellular Neuroscience URL: [Link]
-
Title: Memantine: A Review of its Use in Alzheimer's Disease Source: Springer Link URL: [Link]
-
Title: The free radical scavenger edaravone Source: Taylor & Francis Online URL: [Link]
-
Title: The transient middle cerebral artery occlusion model of stroke Source: JoVE (Journal of Visualized Experiments) URL: [Link]
A Comparative Guide to Acetylcholinesterase Inhibition: 2-(1-benzylpiperidin-4-yl)ethanamine vs. Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the acetylcholinesterase (AChE) inhibitory activities of the FDA-approved drug Donepezil and the related compound 2-(1-benzylpiperidin-4-yl)ethanamine. We will delve into their molecular structures, comparative efficacy supported by experimental data, mechanisms of action, and the standard protocols used for their evaluation.
Introduction: The Cholinergic Hypothesis and the Role of AChE Inhibitors
Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by a decline in cognitive function. The cholinergic hypothesis, a cornerstone of AD research, posits that this cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[1] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[1][2]
Donepezil is a highly potent, selective, and reversible second-generation AChE inhibitor that has been a frontline treatment for mild to moderate AD for decades.[3][4][5] Its chemical structure features an N-benzylpiperidine moiety linked to a dimethoxyindanone group.[4] 2-(1-benzylpiperidin-4-yl)ethanamine represents a key structural fragment of donepezil, specifically the N-benzylpiperidine portion. This structural relationship makes it a compound of interest for understanding the structure-activity relationships (SAR) of donepezil and its analogs.[6]
Molecular Profiles and Comparative Efficacy
The key difference between the two molecules lies in the presence of the indanone moiety in donepezil, which is crucial for its high-affinity binding to AChE. 2-(1-benzylpiperidin-4-yl)ethanamine lacks this group, consisting only of the benzylpiperidine core.
This structural difference translates into a vast disparity in their inhibitory potency. The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Chemical Structure | AChE IC50 Value (nM) | Source |
| Donepezil | 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | 5.7 nM | [7][8] |
| 2-(1-benzylpiperidin-4-yl)ethanamine | 2-(1-benzylpiperidin-4-yl)ethanamine | Significantly higher than Donepezil (data not available in direct comparative studies; potency is considered weak) | Inferred from SAR studies[6] |
Mechanism of Action: A Tale of Two Moieties
The profound difference in potency is directly explained by the binding interactions within the active site of the AChE enzyme. The active site of AChE is a narrow gorge containing two main binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) near the entrance.
Donepezil's Dual Binding Mechanism: Donepezil's effectiveness stems from its ability to bridge both the CAS and PAS simultaneously.[5]
-
N-benzylpiperidine Moiety: The protonated piperidine nitrogen interacts with the anionic subsite (Trp84) of the CAS through cation-π interactions. The benzyl group extends towards the PAS, establishing hydrophobic interactions with key aromatic residues like Trp279.[5]
-
Indanone Moiety: This part of the molecule is crucial. It forms π-π stacking interactions with the aromatic side chain of Trp279 at the PAS, anchoring the molecule firmly in the gorge.[5]
2-(1-benzylpiperidin-4-yl)ethanamine's Limited Interaction: Lacking the indanone moiety, 2-(1-benzylpiperidin-4-yl)ethanamine can only engage in the interactions mediated by the benzylpiperidine group. It can bind to the CAS, but it lacks the critical anchoring interaction at the PAS. This results in a much weaker and less stable binding, leading to poor inhibitory activity.
Experimental Protocol: In Vitro AChE Inhibition Assay
To experimentally determine and compare the IC50 values of inhibitors like donepezil and its analogs, the most common method is the spectrophotometric assay developed by Ellman.[9]
Principle of the Ellman's Assay: This colorimetric assay measures the activity of AChE indirectly.[9]
-
Substrate Hydrolysis: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.[9]
-
Color Reaction: The resulting thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB).[9]
-
Detection: TNB is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[9] The rate of color formation is directly proportional to AChE activity. When an inhibitor is present, this rate decreases, allowing for the calculation of percent inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Dissolve AChE (from Electrophorus electricus) in the phosphate buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 75 mM ATCI solution in deionized water.
-
Prepare stock solutions of the test inhibitors (e.g., Donepezil, 2-(1-benzylpiperidin-4-yl)ethanamine) in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
-
Assay Procedure (in a 96-well plate):
-
Blank: Add 125 µL of phosphate buffer, 50 µL of DTNB, and 25 µL of buffer (instead of enzyme).
-
Control (100% Activity): Add 125 µL of phosphate buffer, 50 µL of DTNB, and 25 µL of the AChE solution.
-
Inhibitor Wells: Add 125 µL of the diluted inhibitor solution, 50 µL of DTNB, and 25 µL of the AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 25 µL of the ATCI substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (sigmoidal).
-
Sources
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. goodrx.com [goodrx.com]
- 3. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. scielo.br [scielo.br]
- 7. rndsystems.com [rndsystems.com]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Linker Chemistry in Alzheimer's Drug Candidates
Introduction: The Critical Role of Linkers in Multi-Targeting Strategies for Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, meaning its progression is driven by a complex interplay of pathological factors, including amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, cholinergic dysfunction, and oxidative stress. This complexity has led to a paradigm shift in drug discovery, moving away from the "one-target, one-drug" approach towards the rational design of Multi-Target-Directed Ligands (MTDLs). These innovative molecules are engineered to simultaneously engage multiple targets implicated in the disease cascade. A crucial, yet often underappreciated, component of MTDL design is the linker , the chemical bridge connecting the distinct pharmacophores.
The linker is far from a passive spacer; its length, flexibility, and chemical nature profoundly influence the resulting drug candidate's overall efficacy and pharmacokinetic profile. The choice of linker can dictate how well the pharmacophores can simultaneously bind to their respective targets, and it plays a pivotal role in properties such as solubility, metabolic stability, and, critically for central nervous system (CNS) disorders, the ability to cross the blood-brain barrier (BBB). This guide provides a comparative analysis of different linker strategies employed in the development of Alzheimer's drug candidates, supported by experimental data and detailed protocols to inform researchers in this vital field.
Comparative Analysis of Common Linker Types in Alzheimer's Drug Candidates
The selection of a linker is a key decision in the design of MTDLs. The most common types of linkers used in Alzheimer's drug candidates include alkyl chains, polyethylene glycol (PEG) linkers, and, more recently, cleavable linkers, particularly in the context of targeted protein degradation.
Alkyl Linkers: The Flexible Backbone
Simple alkyl chains are the most frequently employed linkers in MTDL design due to their synthetic accessibility and inherent flexibility. This flexibility allows the connected pharmacophores to adopt optimal conformations for binding to their respective targets. However, the length of the alkyl chain is a critical parameter that must be carefully optimized.
A study on tacrine-based hybrids revealed that the length of the alkylene spacer significantly impacts anti-acetylcholinesterase (AChE) activity. An increase in the linker length can lead to improved binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which is thought to also inhibit Aβ aggregation.[1]
Table 1: Effect of Alkyl Linker Length on Cholinesterase Inhibition
| Compound | Linker Length (n) | AChE IC50 (nM) | BuChE IC50 (nM) |
| Tacrine-Trolox Hybrid 1 | 3 | 80 | - |
| Tacrine-Trolox Hybrid 2 | 6 | 80 | - |
| Deoxyvasicinone-Donepezil Hybrid 1 | 2 | 3.29 | - |
| Deoxyvasicinone-Donepezil Hybrid 2 | 3 | 56.14 | - |
| Tacrine-Phenothiazine Hybrid 1 | 2 | - | - |
| Tacrine-Phenothiazine Hybrid 2 | 3 | - | - |
Data synthesized from multiple sources, demonstrating the general trend of linker length dependence.[2][3]
As shown in Table 1, the inhibitory activity can be highly sensitive to even minor changes in linker length. For instance, in the deoxyvasicinone-donepezil hybrids, increasing the linker length resulted in a decreased activity against AChE.[2] Conversely, for other scaffolds, a longer linker may be necessary to bridge the distance between two distinct binding sites.
Figure 1: Conceptual diagram of a Multi-Target-Directed Ligand.
Polyethylene Glycol (PEG) Linkers: Enhancing Solubility and Pharmacokinetics
While alkyl linkers offer flexibility, their lipophilicity can sometimes hinder aqueous solubility and lead to unfavorable pharmacokinetic properties. Polyethylene glycol (PEG) linkers provide a hydrophilic alternative that can improve a molecule's solubility and reduce non-specific binding.
In the context of Proteolysis-Targeting Chimeras (PROTACs) designed to degrade tau protein, a key pathological hallmark of AD, the linker composition is critical for maintaining cellular permeability and enabling the formation of a productive ternary complex between tau, the PROTAC, and an E3 ubiquitin ligase. Studies on tau PROTACs have shown that PEG-containing linkers can enhance degradation efficiency compared to purely aliphatic linkers.[4]
Table 2: Comparison of Linker Composition on Tau Degradation
| PROTAC Compound | Linker Type | Tau Degradation (DC50) |
| Tau PROTAC 1 | Alkyl Chain | Moderate |
| Tau PROTAC 2 | PEG4 | High |
Illustrative data based on findings that PEGylated linkers can improve PROTAC efficiency.[4]
Figure 3: Concept of a cleavable linker in a drug candidate.
Experimental Protocols for Linker Evaluation
A rigorous evaluation of linker performance is essential for the successful development of MTDLs and other linker-containing drug candidates. Below are detailed protocols for two key assays used to characterize these molecules.
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
This assay is used to determine the inhibitory potency of a compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Materials:
-
96-well microplate
-
Microplate reader
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound and reference inhibitor (e.g., donepezil)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of the substrate (ATCI or BTCI) in phosphate buffer.
-
Prepare a solution of the enzyme (AChE or BuChE) in phosphate buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
Phosphate buffer
-
Test compound solution (at various concentrations)
-
DTNB solution
-
Enzyme solution
-
-
Include control wells with no inhibitor and blank wells with no enzyme.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across the BBB.
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Brain lipid extract solution
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Test compound and control compounds with known BBB permeability
Procedure:
-
Prepare the Artificial Membrane:
-
Coat the filter of each well in the donor plate with the brain lipid extract solution and allow the solvent to evaporate, forming an artificial lipid membrane.
-
-
Prepare Solutions:
-
Dissolve the test compound and control compounds in PBS to a known concentration. This will be the donor solution.
-
Fill the wells of the acceptor plate with fresh PBS.
-
-
Assay Assembly:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Add the donor solution containing the test compounds to the wells of the donor plate.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) to allow for passive diffusion of the compounds across the artificial membrane.
-
-
Sample Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) for each compound using the following equation:
Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VA / (A * t))
where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
-
Compare the Pe value of the test compound to those of the control compounds to predict its BBB permeability.
-
Conclusion and Future Directions
The rational design of linkers is a cornerstone of modern drug discovery for Alzheimer's disease. As our understanding of the complex pathophysiology of AD deepens, so too will our ability to fine-tune the properties of MTDLs and other advanced therapeutic modalities like PROTACs. The comparative data and experimental protocols presented in this guide underscore the critical importance of linker chemistry in achieving the desired biological activity and pharmacokinetic profile.
Future research will likely focus on the development of novel linker technologies, including "smart" linkers that respond to specific pathological signatures in the AD brain. Furthermore, the integration of computational modeling with experimental validation will be crucial for accelerating the design-build-test-learn cycle in the development of the next generation of Alzheimer's therapeutics. By carefully considering the role of the linker, researchers can unlock the full potential of multi-targeting strategies and bring us closer to effective treatments for this devastating disease.
References
-
Pravin, N., & Jozwiak, K. (2022). Effects of Linkers and Substitutions on Multitarget Directed Ligands for Alzheimer's Diseases: Emerging Paradigms and Strategies. International Journal of Molecular Sciences, 23(11), 6085. [Link]
-
Prodan-Mascal, D., et al. (2023). New Multifunctional Agents for Potential Alzheimer’s Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones. Pharmaceuticals, 16(5), 741. [Link]
-
Wang, C., et al. (2024). Tau degradation in Alzheimer's disease: Mechanisms and therapeutic opportunities. Medicinal Research Reviews. [Link]
-
Silva, M. C., et al. (2022). Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy. Frontiers in Cell and Developmental Biology, 10, 801179. [Link]
-
Younas, M. T., et al. (2023). Discovery of Hydrazone Scaffolds as Potent and Selective Multitarget-Directed Ligands for the Treatment of Neurodegenerative Disorders. ChemistrySelect, 8(47), e202303391. [Link]
-
Gorecki, L., et al. (2021). Tacrine-Based Hybrids: Past, Present, and Future. Molecules, 26(16), 4977. [Link]
-
Saeedi, M., et al. (2017). A review on tacrine-based scaffolds as multi-target drugs (MTDLs) for Alzheimer's disease. European Journal of Medicinal Chemistry, 128, 332-345. [Link]
-
Lupșa, N., et al. (2024). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. International Journal of Molecular Sciences, 25(3), 1735. [Link]
-
Girek, M., & Szymański, P. (2021). Tacrine–phenothiazine heterodimers as multi-target-directed ligands for Alzheimer’s disease. Bioorganic Chemistry, 115, 105218. [Link]
-
Younas, M. T., et al. (2023). Discovery of Hydrazone Scaffolds as Potent and Selective Multitarget-Directed Ligands for the Treatment of Neurodegenerative Disorders. Semantic Scholar. [Link]
-
Chen, Y., et al. (2024). Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer's disease model mice. Cell Death & Disease, 15(1), 1-14. [Link]
-
APRINOIA Therapeutics Inc. (2021). PROTAC tau degrader for the treatment of Alzheimer's disease and primary tauopathies. Alzheimer's & Dementia, 17(S6), e057196. [Link]
-
Sasaguri, H., et al. (2017). Animal Models of Alzheimer's Disease. Frontiers in Neuroscience, 11, 231. [Link]
-
Mohs, R. C., & Haroutunian, V. (2009). A Comparative Study of Five Mouse Models of Alzheimer's Disease: Cell Cycle Events Reveal New Insights into Neurons at Risk for Death. International Journal of Alzheimer's Disease, 2009, 246548. [Link]
-
Masliah, E., et al. (1996). Comparison of Neurodegenerative Pathology in Transgenic Mice Overexpressing V717F β-Amyloid Precursor Protein and Alzheimer's Disease. Journal of Neuroscience, 16(18), 5795-5811. [Link]
-
Jawhar, S., et al. (2011). A Comparative Study of the Efficacy of Four Transgenic Mouse Models of Alzheimer's Disease to Model the Human Condition. Journal of Alzheimer's Disease, 24(2), 325-341. [Link]
-
Tumiatti, V., et al. (2010). Tacrine derivatives and Alzheimer's disease. Current medicinal chemistry, 17(17), 1825-1838. [Link]
-
Sameem, B., et al. (2017). A review on tacrine-based scaffolds as multi-target drugs (MTDLs) for Alzheimer's disease. European journal of medicinal chemistry, 128, 332-345. [Link]
-
ResearchGate. (n.d.). Examples of MTDLs based on tacrine and donepezil scaffolds. Retrieved from [Link]
-
Kande, K., & Reddy, P. H. (2022). Phosphorylated Tau targeted Small-molecule PROTACs for the treatment of Alzheimer's disease and Tauopathies. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1868(11), 166512. [Link]
-
MolecularCloud. (n.d.). The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. Retrieved from [Link]
-
da Silva, T. C., et al. (2020). Acylhydrazones as isoniazid derivatives with multi-target profiles for the treatment of Alzheimer's disease: Radical scavenging, myeloperoxidase/acetylcholinesterase inhibition and biometal chelation. Bioorganic & medicinal chemistry, 28(10), 115470. [Link]
-
ResearchGate. (n.d.). Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the acidic environment.... Retrieved from [Link]
-
Spring, D. (n.d.). Cleavable linkers in antibody-drug conjugates. University of Cambridge. Retrieved from [Link]
-
Li, M., et al. (2019). Design of an in vivo cleavable disulfide linker in recombinant fusion proteins. Protein expression and purification, 153, 130-136. [Link]
-
University of Pardubice. (2007). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
-
Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7. [Link]
-
Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. [Link]
-
Bio-protocol. (n.d.). Parallel Artificial Membrane Permeability Assay—Blood–Brain Barrier. [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
ResearchGate. (n.d.). Blood-brain barrier–parallel artificial membrane permeation assay (BBB.... [Link]
-
National Center for Biotechnology Information. (2018). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. Journal of the Serbian Chemical Society, 83(1), 1-13. [Link]
-
Sasaguri, H., et al. (2017). Transgenic Mouse Models of Alzheimer's Disease. Frontiers in Neuroscience, 11, 231. [Link]
-
MDPI. (2022). An Overview of Transgenic Mouse Models for the Study of Alzheimer's Disease. International Journal of Molecular Sciences, 23(2), 705. [Link]
-
Journal of Student Research. (2023). A Comparative Analysis on Alzheimer's Medication. Journal of Student Research. [Link]
-
MDPI. (2024). Navigating the Chemical Space of Multitarget-Directed Ligands: From Hybrids to Fragments in Alzheimer's Disease. Molecules, 29(1), 1. [Link]
-
MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. Molecules, 27(19), 6598. [Link]
-
MDPI. (2024). Multitarget-Directed Ligands for Alzheimer's Disease: Recent Novel MTDLs and Mechanistic Insights. International Journal of Molecular Sciences, 25(3), 1735. [Link]
-
MDPI. (2018). Design, Synthesis and Evaluation of Novel Tacrine-Ferulic Acid Hybrids as Multifunctional Drug Candidates against Alzheimer's Disease. Molecules, 23(10), 2636. [Link]
-
MDPI. (2024). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. International Journal of Molecular Sciences, 25(3), 1735. [Link]
-
ResearchGate. (n.d.). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Retrieved from [Link]
-
MDPI. (2024). Beyond Amyloid: Targeting Co-Aggregating Proteins and Targeted Degradation Strategies in Alzheimer's Disease. International Journal of Molecular Sciences, 25(3), 1735. [Link]
-
ResearchGate. (n.d.). Selecting Multitarget Peptides for Alzheimer's Disease. Retrieved from [Link]
-
Hung, C. C., & Fu, W. M. (2017). Drug candidates in clinical trials for Alzheimer's disease. Journal of biomedical science, 24(1), 47. [Link]
-
Royal Society of Chemistry. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 1(5), 337-353. [Link]
-
BioMed Central. (2024). Comparative efficacy and safety of antidiabetic agents in Alzheimer's disease: A network meta-analysis of randomized controlled trials. Alzheimer's Research & Therapy, 16(1), 1-13. [Link]
Sources
- 1. New Multifunctional Agents for Potential Alzheimer’s Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tau degradation in Alzheimer's disease: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(1-benzylpiperidin-4-yl)ethanamine and Its Analogs
Introduction: The Therapeutic Potential of the N-Benzylpiperidine Scaffold
The N-benzylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized for its structural versatility and three-dimensional architecture that allows for fine-tuning of both efficacy and physicochemical properties in drug development.[1] This scaffold is integral to numerous approved drugs and clinical candidates, often facilitating crucial cation-π interactions with target proteins.[1] Within this promising class of compounds, 2-(1-benzylpiperidin-4-yl)ethanamine and its derivatives have emerged as significant subjects of investigation for a range of neurological disorders, including Alzheimer's disease and neuropathic pain.[2][3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-(1-benzylpiperidin-4-yl)ethanamine and its closely related analogs, offering insights into their therapeutic mechanisms and experimental validation. While direct comparative studies on the parent compound are limited, this guide synthesizes available data on its key derivatives to build a cohesive efficacy profile.
In Vitro Efficacy: Unraveling the Molecular Mechanisms
The in vitro evaluation of 2-(1-benzylpiperidin-4-yl)ethanamine and its analogs has primarily focused on their activity as cholinesterase inhibitors, their antioxidant properties, and their affinity for sigma receptors, all of which are critical targets in neurodegenerative diseases.
Cholinesterase Inhibition: A Pillar of Alzheimer's Therapy
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for alleviating the cognitive symptoms of Alzheimer's disease.[3][4] Several derivatives of 2-(1-benzylpiperidin-4-yl)ethanamine have demonstrated potent inhibitory activity against these enzymes.
A notable example is the derivative 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (herein referred to as Analog A), which has shown impressive dual-target activity.[2] In a separate study, benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives, such as compounds 15b and 15j , also exhibited submicromolar inhibition of cholinesterases.[3]
| Compound | Target Enzyme | IC50 Value | Source Organism/Type |
| Analog A | Acetylcholinesterase (AChE) | 13 nM | Not Specified |
| Analog A | Butyrylcholinesterase (BChE) | 3.1 µM | Not Specified |
| Compound 15b | Acetylcholinesterase (eeAChE) | 0.39 ± 0.11 µM | Electric Eel |
| Compound 15j | Butyrylcholinesterase (eqBChE) | 0.16 ± 0.04 µM | Equine Serum |
Table 1: In Vitro Cholinesterase Inhibition Data for Analogs of 2-(1-benzylpiperidin-4-yl)ethanamine. [2][3]
The causality behind this experimental focus lies in the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in the neurotransmitter acetylcholine is a major contributor to cognitive decline. By inhibiting the enzymes that break down acetylcholine, these compounds can increase its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the spectrophotometric method for determining AChE inhibitory activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (e.g., 2-(1-benzylpiperidin-4-yl)ethanamine analogs)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and a positive control (e.g., Donepezil) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 3-5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antioxidant Activity: Combating Oxidative Stress in Neurodegeneration
Oxidative stress is a key pathological feature of many neurodegenerative diseases. The ability of 2-(1-benzylpiperidin-4-yl)ethanamine and its analogs to scavenge free radicals contributes to their neuroprotective potential.[3]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for assessing the antioxidant potential of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compounds
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value is determined as the concentration of the test compound that scavenges 50% of the DPPH radicals.
Sigma-1 Receptor Affinity: A Novel Avenue for Neuroprotection
Sigma-1 (σ1) receptors are intracellular chaperones that play a crucial role in modulating calcium signaling, ion channel function, and neuronal survival. Ligands that bind to σ1 receptors can exhibit neuroprotective effects.
Analog A has demonstrated a high binding affinity for the human sigma-1 receptor (hσ1R) with a Ki value of 1.45 nM, which is comparable to or greater than reference sigma receptor ligands.[2] This high affinity suggests that the neuroprotective effects of this class of compounds may be, in part, mediated through their interaction with σ1 receptors.
Caption: Sigma-1 Receptor Signaling in Neuroprotection.
In Vivo Efficacy: Translating Molecular Activity into Therapeutic Outcomes
While in vitro assays provide crucial mechanistic insights, in vivo studies are essential to evaluate the overall efficacy, safety, and pharmacokinetic profile of a drug candidate in a living organism.
Cognitive Enhancement in Animal Models of Alzheimer's Disease
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents, making it a valuable tool for evaluating potential treatments for Alzheimer's disease.[5][6] In a study utilizing a scopolamine-induced amnesia mouse model, which mimics the cholinergic deficit of Alzheimer's disease, benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives (compounds 15b and 15j) demonstrated a significant memory amelioration effect.[3] This finding suggests that the potent in vitro cholinesterase inhibition observed with these compounds translates to a tangible improvement in cognitive function in vivo.
Experimental Protocol: Morris Water Maze
This protocol provides a general outline for conducting the Morris water maze test.
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (4-5 days):
-
Mice are trained to find the hidden platform from different starting positions in the pool.
-
Each mouse undergoes several trials per day.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
A decrease in escape latency and path length over the training days indicates learning.
-
-
Probe Trial (Day after last acquisition day):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
A significant preference for the target quadrant indicates good spatial memory.
-
Comparative Hepatotoxicity
An important aspect of in vivo evaluation is assessing the safety profile of a compound. In the same study, compounds 15b and 15j were found to have lower hepatotoxicity compared to tacrine, an older cholinesterase inhibitor known for its liver-related side effects.[3] This favorable safety profile is a crucial advantage for the therapeutic potential of these benzylpiperidine derivatives.
Caption: Experimental Workflow from In Vitro to In Vivo.
Conclusion: A Promising Scaffold for Neurotherapeutics
The collective evidence from in vitro and in vivo studies on 2-(1-benzylpiperidin-4-yl)ethanamine and its analogs paints a compelling picture of a therapeutically promising scaffold. The potent multi-target engagement, including cholinesterase inhibition, antioxidant activity, and sigma-1 receptor modulation, provides a strong mechanistic basis for its potential efficacy in complex neurodegenerative diseases like Alzheimer's. The successful translation of in vitro activity to in vivo cognitive improvement in animal models, coupled with a favorable safety profile compared to existing treatments, underscores the value of continued research and development of this class of compounds. Future studies should aim to conduct direct comparative efficacy studies of 2-(1-benzylpiperidin-4-yl)ethanamine and its lead derivatives to fully elucidate their therapeutic potential.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyagen.com [cyagen.com]
A Researcher's Guide to Validating the Multi-Target Effects of 2-(1-benzylpiperidin-4-yl)ethanamine Derivatives
Authored by: Your Senior Application Scientist
In the landscape of modern drug discovery, the "one-target, one-drug" paradigm is increasingly being challenged by the complexity of diseases like neurodegenerative disorders and cancer. Multi-target-directed ligands (MTDLs) offer a promising alternative, capable of modulating multiple points in a disease network to achieve superior therapeutic efficacy and a lower propensity for drug resistance. The 2-(1-benzylpiperidin-4-yl)ethanamine scaffold has emerged as a particularly versatile framework for designing such MTDLs, demonstrating activity across a range of G-protein coupled receptors (GPCRs), ion channels, and enzymes.
This guide provides a comprehensive framework for researchers and drug development professionals to validate the multi-target effects of novel 2-(1-benzylpiperidin-4-yl)ethanamine derivatives. We will move beyond simple affinity screens to build a robust, self-validating experimental cascade that establishes true multi-target engagement and functional consequences.
The Rationale: Why a Multi-Target Approach?
Complex diseases are rarely caused by the dysfunction of a single protein. Instead, they arise from perturbations in intricate biological networks. A multi-target approach aims to restore homeostasis by modulating several key nodes within this network simultaneously. For instance, in Alzheimer's disease, a successful MTDL might concurrently inhibit acetylcholinesterase (AChE), modulate sigma-1 (σ1) receptors, and block N-methyl-D-aspartate (NMDA) receptors. The 2-(1-benzylpiperidin-4-yl)ethanamine core structure is particularly adept at accommodating the diverse pharmacophoric features required to interact with these distinct targets.
Foundational Validation: Establishing Target Engagement
The first principle of validating an MTDL is to unequivocally demonstrate that it physically interacts with its intended targets. This goes beyond primary screening and requires orthogonal, biophysical methods to confirm binding and rule out artifacts.
Radioligand Binding Assays: The Classical Approach
Radioligand binding assays remain a gold standard for quantifying the affinity of a test compound for a specific receptor. This technique relies on the competition between a labeled, high-affinity ligand (the radioligand) and the unlabeled test compound for the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Homogenize tissues or cultured cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of the 2-(1-benzylpiperidin-4-yl)ethanamine derivative.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat traps the membranes with the bound radioligand.
-
Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics
SPR provides a powerful, label-free method to study the kinetics of drug-target interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as the test compound binds to an immobilized target protein.
Experimental Workflow: SPR for Kinetic Analysis
Caption: Workflow for SPR analysis of drug-target kinetics.
Trustworthiness Check: A key advantage of SPR is its ability to detect non-specific binding. A well-behaved interaction will show a dose-dependent response and fit well to a 1:1 binding model. Poor fits or high residuals can indicate aggregation or other artifacts.
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Cellular Context
CETSA is a groundbreaking technique that allows for the confirmation of target engagement within intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with the 2-(1-benzylpiperidin-4-yl)ethanamine derivative or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Quantification of Soluble Target Protein: Analyze the amount of the target protein remaining in the supernatant using Western blotting or another protein quantification method.
-
Data Analysis: Plot the fraction of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Functional Validation: Moving from Binding to Biological Effect
Demonstrating that a compound binds to multiple targets is only half the story. The next critical phase is to determine the functional consequences of these interactions. Is the compound an agonist, antagonist, or allosteric modulator?
In Vitro Functional Assays: Quantifying Target Modulation
The choice of functional assay is entirely dependent on the target class.
-
For GPCRs:
-
cAMP Assays: Measure the accumulation or inhibition of cyclic AMP, a key second messenger for many GPCRs (e.g., adrenergic, dopaminergic receptors).
-
Calcium Flux Assays: Use calcium-sensitive fluorescent dyes to measure changes in intracellular calcium concentrations, which are modulated by Gq-coupled receptors.
-
-
For Ion Channels:
-
Patch-Clamp Electrophysiology: The gold-standard for measuring ion channel activity. This technique provides high-resolution information on channel gating, conductance, and pharmacology.
-
-
For Enzymes:
-
Enzyme Inhibition Assays: Measure the rate of an enzymatic reaction in the presence of varying concentrations of the derivative to determine its IC50 and mechanism of inhibition (e.g., competitive, non-competitive).
-
Signaling Pathway Example: A Hypothetical MTDL
Caption: A hypothetical MTDL antagonizing the D2 receptor and inhibiting AChE.
Comparative Analysis: Benchmarking Against Alternatives
A crucial part of the validation process is to objectively compare the performance of your novel derivatives against existing standards or alternative scaffolds. This contextualizes your findings and highlights the unique advantages of your compound series.
Table 1: Comparative Binding Affinities (Ki, nM) of Derivative X vs. Reference Compounds
| Target | Derivative X | Reference Cpd A (Multi-Target) | Reference Cpd B (Selective) |
| Sigma-1 (σ1) Receptor | 5.2 | 15.8 | >10,000 |
| Dopamine D2 Receptor | 25.1 | 45.3 | 1.5 |
| Acetylcholinesterase (AChE) | 112.4 | 89.7 | >10,000 |
| NMDA Receptor (MK-801 site) | 89.5 | 250.1 | >10,000 |
Table 2: Comparative Functional Activities (IC50 / EC50, nM)
| Assay | Derivative X | Reference Cpd A | Reference Cpd B |
| AChE Inhibition (IC50) | 150.2 | 120.5 | N/A |
| D2 Receptor Antagonism (IC50) | 48.9 | 92.1 | 3.2 |
| Calcium Flux (σ1 Agonism, EC50) | 15.6 | 35.4 | N/A |
Data presented in these tables is illustrative and should be replaced with your experimental results.
In Vivo Validation: Demonstrating Therapeutic Potential
The ultimate test of a multi-target drug is its efficacy in a relevant disease model. In vivo studies are essential to understand the compound's pharmacokinetic profile, safety, and therapeutic effects in a complex biological system.
Choice of Model: The selection of an animal model is critical and depends on the therapeutic indication. For neurodegeneration, models like the scopolamine-induced amnesia model in rodents can be used to assess pro-cognitive effects, while models of neuroinflammation can evaluate the anti-inflammatory properties of the derivatives.
Key Endpoints:
-
Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Behavioral Tests: Assess changes in cognition, motor function, or anxiety-like behaviors.
-
Biomarker Analysis: Measure changes in relevant biomarkers in the brain or plasma (e.g., levels of Aβ plaques, tau phosphorylation, or inflammatory cytokines).
Conclusion: Building a Self-Validating Case for Multi-Target Efficacy
Validating the multi-target effects of 2-(1-benzylpiperidin-4-yl)ethanamine derivatives requires a systematic and multi-faceted approach. By integrating biophysical binding assays, orthogonal cellular target engagement studies, a suite of functional assays, and ultimately, in vivo efficacy models, researchers can build a robust and compelling case for their therapeutic potential. This rigorous validation cascade ensures scientific integrity and provides the foundational data necessary to advance these promising compounds through the drug development pipeline.
References
This is a representative list. You must replace it with the specific, authoritative sources cited in your actual research and documentation.
-
Title: Surface Plasmon Resonance (SPR) for Characterizing Protein-Ligand Interactions Source: Cytiva URL: [Link]
-
Title: The Cellular Thermal Shift Assay for Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Cheng-Prusoff Equation Source: Wikipedia URL: [Link]
-
Title: Patch-Clamp Technique Source: Axon Instruments (Molecular Devices) URL: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-Benzylpiperidin-2-YL)ethanamine
Introduction: Beyond the Bench, A Commitment to Safety and Sustainability
The causality behind this cautious approach is rooted in the known hazards of similar molecules. For instance, the structural isomer 2-(1-benzylpiperidin-4-yl)ethan-1-amine is classified as acutely toxic if swallowed and causes serious eye damage.[1] Therefore, we must handle 2-(1-Benzylpiperidin-2-YL)ethanamine as a hazardous substance, adhering to the stringent disposal protocols outlined herein.
Part 1: Hazard Assessment and Regulatory Framework
Before handling any chemical waste, a thorough understanding of its potential hazards and the governing regulations is paramount. This forms the self-validating foundation of any disposal protocol; by understanding the "why," we ensure the "how" is executed flawlessly.
Inferred Hazard Profile
Based on aggregated GHS information for the closely related compound, 2-(1-benzylpiperidin-4-yl)ethan-1-amine, we can infer a similar hazard profile.[1] All waste containing this compound must be treated as hazardous.
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Danger |
| Data inferred from PubChem CID 1867002 for the structural isomer 2-(1-benzylpiperidin-4-yl)ethan-1-amine.[1] |
The Regulatory Landscape: EPA and OSHA
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[2] RCRA establishes the "cradle-to-grave" framework for hazardous waste management, meaning waste is regulated from the moment it is generated until its final disposal.[2]
Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous materials, including necessary training and the use of Personal Protective Equipment (PPE), under standards like the Hazardous Waste Operations and Emergency Response (HAZWOPER).[3][4][5]
Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and will have specific procedures that align with federal, state, and local laws.
Part 2: Pre-Disposal Procedures: Safe Collection and Storage
Proper disposal begins at the point of generation. Meticulous collection and storage procedures prevent accidental exposures and ensure the waste is ready for its final disposition.
Required Personal Protective Equipment (PPE)
Given the high probability of acute oral toxicity and the risk of severe eye damage, the following PPE is mandatory when handling 2-(1-Benzylpiperidin-2-YL)ethanamine waste.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes that can cause serious, irreversible eye damage.[6][7] |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. Remove contaminated gloves and wash hands thoroughly after handling.[6] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood | To avoid inhalation of any potential vapors or aerosols.[7][8] |
Step-by-Step Waste Collection Protocol
-
Container Selection:
-
Designate a specific, leak-proof container for liquid waste containing 2-(1-Benzylpiperidin-2-YL)ethanamine. Plastic containers are often preferred for their durability.[9]
-
Ensure the container material is compatible with the waste. Avoid mixing incompatible chemicals, such as strong oxidizing agents, with this amine-containing waste stream.[6][10]
-
For solid waste (e.g., contaminated filter paper, gloves), use a designated, clearly labeled bag or container.
-
-
Waste Segregation:
-
Labeling:
-
Properly label the waste container the moment the first drop of waste is added.[9][11]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(1-Benzylpiperidin-2-YL)ethanamine" and any other constituents (e.g., solvents).
-
The approximate concentration or volume of each component.
-
The associated hazards (e.g., "Toxic," "Corrosive - Eye Damage").
-
The date accumulation started.
-
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the container is kept tightly closed except when adding waste.[6][9]
-
Utilize secondary containment (e.g., a spill tray) to capture any potential leaks.[10]
-
Part 3: The Disposal Workflow
The following workflow provides a clear decision-making process for the disposal of 2-(1-Benzylpiperidin-2-YL)ethanamine. This is a critical self-validating system; there is only one correct pathway for this hazardous material.
Caption: Disposal Decision Workflow for 2-(1-Benzylpiperidin-2-YL)ethanamine.
Prohibited Disposal Methods
-
DO NOT Pour Down the Drain: This chemical is likely toxic and not readily biodegradable. Drain disposal can damage plumbing, interfere with wastewater treatment processes, and harm aquatic life.[12][13]
-
DO NOT Dispose of in Regular Trash: The acute toxicity of this compound poses a significant risk to sanitation workers and can lead to environmental contamination through landfill leachate.[14]
-
DO NOT Evaporate in a Fume Hood: Evaporation is not a permissible disposal method for hazardous waste.[14]
Approved Disposal Procedure
-
Accumulation: Follow the collection and storage protocols detailed in Part 2. Do not exceed the accumulation time limits set by the EPA and your institution (often 180 days for Small Quantity Generators).
-
Request Pickup: Once the waste container is nearly full or nearing its accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department. Follow their specific online or paper-based procedure.
-
Professional Disposal: Your EHS department will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] These facilities use methods like high-temperature incineration to destroy the chemical safely.
Part 4: Emergency Procedures and Empty Containers
Spill Response
In the event of a spill, prioritize personnel safety:
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or you are unsure of the hazard.
-
Isolate the spill by closing doors.
-
Report the spill to your supervisor and the institutional EHS office immediately.
For small, manageable spills, trained personnel wearing appropriate PPE may clean it up using a chemical spill kit. Absorbent materials used for cleanup must be collected, placed in a sealed container, and disposed of as hazardous waste.[14]
Empty Container Disposal
An "empty" container that held this hazardous chemical must be managed properly.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or another solvent that will solubilize the residue).[14][16]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[14]
-
Deface Label: Completely remove or deface the original chemical label to prevent confusion.[14][16]
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy.[14][16]
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of environmental health or personal well-being.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyl-4-piperidone.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- ChemScene. (n.d.). 2-(1-benzylpiperidin-4-yl)ethan-1-amine.
-
PubChem. (n.d.). 2-(1-Benzylpiperidin-4-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 2-(1-Benzyl-4-piperidinyl)ethanamine AldrichCPR.
- CymitQuimica. (n.d.). 2-(1-Benzylpiperidin-4-yl)ethanamine.
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. U.S. Department of Labor. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. U.S. Department of Labor. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
IDR Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Axonator. (2024). EPA Hazardous Waste Management. Retrieved from [Link]
Sources
- 1. 2-(1-Benzylpiperidin-4-yl)ethan-1-amine | C14H22N2 | CID 1867002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. acs.org [acs.org]
- 14. vumc.org [vumc.org]
- 15. epa.gov [epa.gov]
- 16. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
